molecular formula C5H3Cl2N5 B3350643 2,8-Dichloro-1H-adenine CAS No. 2914-09-2

2,8-Dichloro-1H-adenine

Katalognummer: B3350643
CAS-Nummer: 2914-09-2
Molekulargewicht: 204.01 g/mol
InChI-Schlüssel: KTWHRTDJQIMWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dichloro-1H-adenine is a synthetic purine derivative serving as a key chemical intermediate in organic synthesis and drug discovery. Its distinct chlorine substitutions at the 2 and 8 positions make it a valuable precursor for generating a diverse array of functionalized adenine analogs through selective nucleophilic substitution reactions . Researchers utilize this scaffold to develop novel compounds for probing biological systems, with potential applications in designing receptor ligands and enzyme inhibitors . As a core purine structure, it contributes to the exploration of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,8-dichloro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHRTDJQIMWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183394
Record name 2,8-Dichloro-1H-adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-09-2
Record name 2,8-Dichloro-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichloro-1H-adenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dichloro-1H-adenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dichloro-1H-adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-Dichloro-1H-adenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88VDH2U98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2,8-Dichloro-1H-adenine (CAS 2914-09-2): Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 2,8-Dichloro-1H-adenine, a pivotal heterocyclic intermediate in medicinal chemistry. Possessing a purine core strategically functionalized with two chlorine atoms, this compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The chlorine substituents at the C2 and C8 positions activate the purine ring for nucleophilic substitution, enabling chemists to systematically modify the core structure to explore structure-activity relationships (SAR). This document details the compound's physicochemical properties, spectroscopic signature, core reactivity, synthetic applications, and essential safety protocols, serving as a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Halogenated Purines

The purine ring system is a cornerstone of life, forming the structural basis of DNA/RNA bases (adenine and guanine) and the universal energy currency, adenosine triphosphate (ATP). In medicinal chemistry, the purine scaffold is considered a "privileged structure" due to its inherent ability to interact with a wide array of biological targets. However, the native purine structure often requires modification to impart drug-like properties such as target specificity, metabolic stability, and cell permeability.

Halogenation is a powerful strategy to achieve this transformation. The introduction of chlorine atoms onto the purine core, as seen in this compound, fundamentally alters its electronic properties. The electron-withdrawing nature of the chlorine atoms renders the C2 and C8 positions electrophilic and susceptible to nucleophilic attack. This reactivity transforms the chemically stable adenine core into a highly versatile platform for building libraries of novel compounds, making it an invaluable tool for developing antivirals, anticancer agents, and modulators of various cellular signaling pathways.[1][2]

Physicochemical and Structural Properties

This compound is a solid organic compound whose identity and core properties are well-defined. Its structure features a purine ring with chlorine atoms at positions 2 and 8, and an amine group at position 6.

IUPAC Name: 2,8-dichloro-7H-purin-6-amine[3] Synonyms: 2,8-Dichloroadenine, 2,8-Dichloro-9H-purine-6-amine[3] CAS Number: 2914-09-2[3]

A summary of its key computed physicochemical properties is presented below for rapid reference.

PropertyValueSource
Molecular Formula C₅H₃Cl₂N₅PubChem[3]
Molecular Weight 204.01 g/mol PubChem[3]
XLogP3 1.7PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Polar Surface Area 80.5 ŲPubChem[3]
Rotatable Bond Count 0PubChem[3]

Spectroscopic Profile: An Analytical Overview

Full experimental spectra for this compound are not consistently available in public repositories. However, based on its structure, a skilled analyst can predict the key features essential for its characterization.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

  • M⁺ Peak: Expected at m/z ≈ 203 (for C₅H₃³⁵Cl₂N₅).

  • M+2 Peak: Expected at m/z ≈ 205 (for one ³⁵Cl and one ³⁷Cl).

  • M+4 Peak: Expected at m/z ≈ 207 (for two ³⁷Cl atoms).

  • Isotopic Ratio: The relative intensity of these peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the protons. The amine (-NH₂) protons would likely appear as a broad singlet, and the imidazole N-H proton would also be present. The chemical shifts would be highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum will show five signals corresponding to the carbons of the purine ring. The carbons directly bonded to the chlorine atoms (C2 and C8) will be significantly deshielded and thus appear at a lower field (higher ppm) compared to other carbons in the ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • N-H Stretching: Moderate to sharp peaks in the 3100-3500 cm⁻¹ region, corresponding to the amine and imidazole N-H bonds.

  • C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.

  • C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of this compound stems from its reactivity, specifically the susceptibility of the C2 and C8 positions to Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms are effective leaving groups, allowing for their sequential or simultaneous displacement by a wide variety of nucleophiles.

Causality of Reactivity: The high electronegativity of the nitrogen atoms within the purine ring, combined with the inductive electron-withdrawing effect of the chlorine atoms, creates significant partial positive charges (δ+) on the C2 and C8 carbons. This electronic deficit makes them prime targets for attack by electron-rich nucleophiles.

Common transformations include:

  • Amination: Reaction with primary or secondary amines to introduce novel side chains.

  • Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.

  • Thiolation: Reaction with thiols to generate thioether derivatives.

The differential reactivity of the C2 and C8 positions can often be exploited through careful control of reaction conditions (temperature, solvent, and stoichiometry) to achieve selective monosubstitution, followed by a second substitution, leading to unsymmetrically substituted purines.

G cluster_main Reactivity Pathways of this compound cluster_reagents Nucleophiles cluster_products Diverse Derivatives Core This compound (Scaffold) Amine R₂NH (Amines) Core->Amine SNAr (Amination) Alcohol R-OH (Alcohols) Core->Alcohol SNAr (Alkoxylation) Thiol R-SH (Thiols) Core->Thiol SNAr (Thiolation) Product_Amine 2,8-Diamino-adenine Derivatives Amine->Product_Amine Product_Alcohol 2,8-Dialkoxy-adenine Derivatives Alcohol->Product_Alcohol Product_Thiol 2,8-Dithioether-adenine Derivatives Thiol->Product_Thiol

Caption: Key Nucleophilic Aromatic Substitution (SNAr) pathways.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a foundational building block in drug discovery programs. Its derivatives have been explored for a multitude of therapeutic targets. Adenine derivatives, in particular, have yielded significant antiviral agents.[2] The ability to easily generate libraries of related compounds is crucial for efficient SAR studies.

Workflow for Scaffold-Based Drug Discovery:

  • Starting Scaffold: Begin with this compound.

  • Library Synthesis: Perform parallel synthesis by reacting the scaffold with a diverse set of nucleophiles (amines, alcohols, etc.) to create a library of hundreds of unique derivatives.

  • High-Throughput Screening (HTS): Screen the library against a specific biological target (e.g., a viral enzyme, a protein kinase).

  • Hit Identification: Identify initial "hits" that show activity.

  • Lead Optimization: Synthesize a second, more focused library around the initial hit structures to improve potency, selectivity, and pharmacokinetic properties. This iterative process is central to modern drug development.

G Start This compound (Intermediate) Synth Parallel Synthesis (Library Generation) Start->Synth Screen High-Throughput Screening (HTS) Synth->Screen Hit Hit Compound Identification Screen->Hit Optimize Lead Optimization (SAR Studies) Hit->Optimize Candidate Drug Candidate Optimize->Candidate

Caption: Drug discovery workflow using the 2,8-dichloroadenine scaffold.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related dichloropurines, such as 2,6-dichloropurine, provide a strong basis for safe handling procedures.[4][5] This compound should be handled with care by trained personnel.

6.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat and ensure skin is not exposed.

6.2 Engineering Controls

  • Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

6.3 Handling and Storage Protocol

  • Pre-Handling: Before use, review all available safety information. Ensure all PPE is correctly fitted.

  • Weighing/Transfer: Conduct any transfer of the solid material within a fume hood to minimize dust generation. Use static-dissipative tools where appropriate.

  • Reactions: Set up reactions in a fume hood. Be aware that reactions may produce hazardous byproducts like hydrogen chloride gas, which must be scrubbed or neutralized.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Spill Management: In case of a spill, clear the area. Avoid creating dust. Carefully sweep or vacuum the spilled solid into a sealed container for disposal. Do not use compressed air for cleaning.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Classification (Anticipated, based on related compounds):

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Irritation: Category 2[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[4]

  • Harmful if swallowed.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its value lies not in its own biological activity, but in the potential it unlocks through chemical modification. The dual reactive sites at the C2 and C8 positions provide a robust and flexible platform for generating vast chemical diversity. For research teams engaged in the discovery of novel therapeutics, a thorough understanding of this compound's properties, reactivity, and safe handling is essential for leveraging its full potential to develop the next generation of medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-dichloro-7H-purine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). Retrieved from [Link]

  • Jeong, L. S., et al. (2006). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2024). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Retrieved from [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. Available at: [Link]

  • Zhang, H., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

An In-depth Technical Guide to 2,8-Dichloroadenine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,8-dichloroadenine, a key heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthetic relevance and potential applications in medicinal chemistry and drug development. We will delve into its fundamental properties, explore plausible synthetic strategies based on established purine chemistry, and discuss its role as a versatile intermediate for the creation of more complex molecular architectures.

Core Molecular Profile of 2,8-Dichloroadenine

2,8-Dichloroadenine is a purine derivative characterized by the presence of two chlorine atoms at the C2 and C8 positions of the adenine core. This substitution pattern significantly influences its chemical reactivity and makes it a valuable precursor in organic synthesis.

Chemical Structure and Molecular Weight

The foundational attributes of 2,8-dichloroadenine are summarized in the table below. The presence of the chloro-substituents provides two reactive sites for nucleophilic substitution, which is the cornerstone of its synthetic utility.

PropertyValueSource
IUPAC Name 2,8-dichloro-7H-purin-6-amine[1][2]
Molecular Formula C₅H₃Cl₂N₅[1][2]
Molecular Weight 204.01 g/mol [1][2]
Canonical SMILES C12=C(N=C(N=C1N=C(N2)Cl)Cl)N[1]
InChI Key KTWHRTDJQIMWMY-UHFFFAOYSA-N[1]
CAS Number 2914-09-2[1][2]

Below is a 2D representation of the chemical structure of 2,8-dichloroadenine.

Caption: 2D Chemical Structure of 2,8-Dichloroadenine.

Synthetic Strategies and Methodologies

While a specific, detailed experimental protocol for the synthesis of 2,8-dichloroadenine is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the well-established principles of purine chemistry. The Traube synthesis, which involves the construction of the purine ring system from a substituted pyrimidine, serves as a foundational approach.[3]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a dichlorinated purine like 2,8-dichloroadenine, starting from simpler precursors. This process highlights the key stages of ring formation and subsequent functionalization.

G cluster_0 Pyrimidine Precursor Synthesis cluster_1 Imidazole Ring Annulation (Traube Synthesis) cluster_2 Chlorination A Starting Materials (e.g., Urea, Malononitrile) B Cyclization Reaction A->B Base-catalyzed condensation C Aminated Pyrimidine Derivative B->C D Introduction of Nitroso Group C->D E Reduction to Amine D->E Reducing agent F Cyclization with Formic Acid Derivative E->F G Hydroxypurine Intermediate F->G H Dichlorination Reaction G->H Chlorinating agent (e.g., POCl3) I 2,8-Dichloroadenine H->I

Caption: Conceptual workflow for the synthesis of 2,8-dichloroadenine.

Step-by-Step Methodological Considerations
  • Pyrimidine Ring Formation: The synthesis would likely commence with the condensation of simple acyclic precursors, such as urea and a malonic acid derivative, to form a substituted pyrimidine ring. The choice of starting materials is crucial for introducing the necessary amino group at the C6 position of the final purine.

  • Imidazole Ring Annulation: Following the principles of the Traube synthesis, the pyrimidine derivative would undergo a series of reactions to build the imidazole portion of the purine core.[3] This typically involves nitrosation, followed by reduction to introduce an adjacent amino group, and subsequent cyclization with a one-carbon unit source like formic acid or a derivative thereof.

  • Chlorination: The resulting dihydroxypurine intermediate would then be subjected to a chlorination reaction to introduce the chlorine atoms at the C2 and C8 positions. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction conditions, including temperature and reaction time, would need to be carefully optimized to ensure efficient dichlorination without decomposition of the purine core.

Applications in Research and Drug Development

2,8-Dichloroadenine is primarily utilized as a chemical intermediate in the synthesis of more complex and biologically active molecules. The two chlorine atoms serve as versatile handles for introducing a wide range of functional groups through nucleophilic substitution reactions.

Intermediate in the Synthesis of Substituted Purines

The differential reactivity of the C2 and C8 chlorine atoms can be exploited to achieve selective functionalization, leading to the synthesis of a diverse library of purine derivatives. This is a cornerstone of medicinal chemistry efforts aimed at developing novel therapeutic agents.

The following diagram illustrates the role of 2,8-dichloroadenine as a key intermediate in the synthesis of disubstituted purine analogues.

G cluster_0 Selective C2 Substitution cluster_1 C8 Substitution A 2,8-Dichloroadenine C 8-Chloro-2-substituted Adenine B Nucleophile 1 (Nu1-H) B->C Controlled Conditions E 2,8-Disubstituted Adenine Analogue C->E Further Reaction D Nucleophile 2 (Nu2-H) D->E

Caption: 2,8-Dichloroadenine as a synthetic intermediate.

Precursor for Biologically Active Compounds

Derivatives of dichloropurines have been investigated for a range of biological activities. For instance, compounds derived from 2,6-dichloropurine have shown potential as anticancer and antiviral agents.[4] While specific studies on the direct biological effects of 2,8-dichloroadenine are limited, its role as a precursor to molecules with therapeutic potential is significant. The ability to introduce various substituents at the C2 and C8 positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Safety and Handling

As with all chlorinated organic compounds, 2,8-dichloroadenine should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

2,8-Dichloroadenine is a valuable heterocyclic compound with significant potential as a synthetic intermediate in the fields of medicinal chemistry and drug development. Its dichlorinated purine core provides a versatile platform for the synthesis of a wide array of substituted adenine analogues. While detailed information on its direct biological activity is not abundant, its utility as a building block for creating novel molecules with therapeutic potential is well-recognized within the scientific community. Further research into the synthesis and applications of 2,8-dichloroadenine and its derivatives is warranted to fully explore its potential in the development of new medicines.

References

  • PubChem. (n.d.). 2,8-Dichloro-1H-adenine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Inxight Drugs. (n.d.). This compound. National Center for Advancing Translational Sciences. Retrieved February 26, 2026, from [Link]

  • Science of Synthesis. (2004). Purines.
  • Molecules. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. MDPI.
  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]

  • WKU Biotechnology Center. (n.d.). Safety Guidelines and Training for Users. Western Kentucky University.
  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. U.S. Department of Labor.

Sources

Technical Guide: 2,8-Dichloro-7H-purin-6-amine (2,8-Dichloroadenine)

[1][2][3]

Nomenclature & Chemical Identity

2,8-Dichloro-7H-purin-6-amine is the systematic IUPAC designation for the purine derivative commonly known as 2,8-Dichloroadenine .[1][2] It serves as a high-value scaffold in medicinal chemistry due to the presence of three distinct reactive sites: the nucleophilic amine at C6 and two electrophilic centers at C2 and C8, allowing for regioselective diversification.

Synonyms and Identifiers
Identifier TypeValueNotes
Common Name 2,8-DichloroadeninePreferred widely in literature
CAS Registry Number 2914-09-2 Primary identifier for the 9H/7H tautomeric mix
IUPAC Name 2,8-dichloro-7H-purin-6-amineFormally designates the 7H-tautomer
Alt.[1][2][3] IUPAC Name 2,8-dichloro-9H-purin-6-amineDesignates the 9H-tautomer (often more stable)
SMILES Nc1nc(Cl)nc2[nH]c(Cl)nc12Represents the 7H tautomer
InChI Key KTWHRTDJQIMWMY-UHFFFAOYSA-NUnique hashed identifier
Molecular Formula C₅H₃Cl₂N₅MW: 204.02 g/mol

Structural Dynamics: Tautomerism & Numbering

Understanding the tautomeric equilibrium of 2,8-dichloroadenine is a prerequisite for predicting its reactivity, particularly in glycosylation reactions.[4]

The 7H vs. 9H Equilibrium

Like unsubstituted adenine, 2,8-dichloroadenine exists in a tautomeric equilibrium between the N(9)-H and N(7)-H forms.[4]

  • 9H-Tautomer: Generally the thermodynamically preferred form in the gas phase and aqueous solution due to aromatic stability.

  • 7H-Tautomer: Can be stabilized by specific solvents, metal coordination (e.g., silver salts), or enzymatic binding pockets.[4]

  • Implication: In nucleoside synthesis, the ratio of N9 vs. N7 glycosylation products depends heavily on the specific salt form (e.g., silver vs. sodium) and solvent polarity used during the coupling reaction.[4]

Tautomerismcluster_0Tautomeric EquilibriumT99H-Tautomer(Major Form)Proton at N9T77H-Tautomer(Minor Form)Proton at N7T9->T7 Solvent/pH Dependent

Figure 1: The dynamic equilibrium between 9H and 7H tautomers dictates the site of electrophilic attack during alkylation or glycosylation.[4]

Synthesis & Production Protocols

The synthesis of 2,8-dichloroadenine is classically achieved through the regioselective amination of 2,6,8-trichloropurine .[4] This pathway exploits the differential electrophilicity of the carbon centers on the purine ring.

Mechanistic Causality

The purine ring in 2,6,8-trichloropurine is highly electron-deficient.[4] The order of reactivity toward nucleophilic aromatic substitution (

C6 > C2 ≈ C8
  • C6 Position: Most reactive due to the activation by N1 and N7/N9, and the para-like relationship to the ring nitrogens.

  • Ammonia Induction: Treatment with aqueous ammonia selectively displaces the chlorine at C6 before affecting C2 or C8.

Step-by-Step Protocol (Laboratory Scale)
  • Precursor Preparation: Dissolve 2,6,8-trichloropurine (1.0 eq) in a pressure vessel or round-bottom flask.

  • Reagent Addition: Add aqueous ammonia (NH₄OH) (excess, typically 5-10 eq) to the vessel.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Critical Control Point: Monitoring temperature is vital. Exceeding 120°C may lead to over-amination at C2, producing di-amino byproducts.[4]

  • Workup: Cool the reaction mixture to 4°C. The product, 2,8-dichloroadenine, typically precipitates as a solid due to reduced solubility compared to the starting material.[4]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from water or ethanol/water if necessary.[4]

SynthesisStart2,6,8-TrichloropurineIntermediateTransition State(Meisenheimer Complex)Start->Intermediate Nucleophilic Attack at C6ReagentAq. NH3100°C, 4-6hReagent->StartProduct2,8-Dichloroadenine(C6-NH2 installed)Intermediate->Product Elimination of Cl-

Figure 2: Regioselective

4

Chemical Reactivity & Applications[6][7]

2,8-Dichloroadenine is rarely the final API; rather, it is a versatile "switchable" scaffold.[4] The chlorine atoms at C2 and C8 serve as orthogonal handles for further modification.

Regioselectivity Profile
PositionSubstituentReactivity TypeApplication
N9 -HAlkylation / GlycosylationAttachment of ribose/deoxyribose sugars (Nucleoside synthesis).
C6 -NH₂NucleophilicActs as a directing group; can be protected (e.g., benzoyl) to modulate solubility.[4]
C2 -ClElectrophilic (

)
Displacement by amines/alkoxides to form 2-substituted adenines.
C8 -ClElectrophilic / RadicalDifficult to displace with weak nucleophiles; often removed via hydrogenolysis (Pd/C, H₂) to yield Adenine or 2-Chloroadenine.[4]
Key Application: Nucleoside Analog Synthesis

The primary utility of 2,8-dichloroadenine is in the synthesis of modified nucleosides where the C2 or C8 positions require specific functionalization (or isotopic labeling) that is difficult to achieve on the nucleoside directly.[4]

Workflow:

  • Glycosylation: Reaction of the 2,8-dichloroadenine (often as a silver or sodium salt) with a protected sugar halide (e.g., 1-bromo-2,3,5-tri-O-acetyl-D-ribose).[4]

  • Differentiation: The resulting nucleoside retains the C2 and C8 chlorines.

  • Selective Reduction: Catalytic hydrogenation can selectively remove the C8-chloro group (more labile under certain conditions) to yield 2-chloroadenosine derivatives, or remove both to yield adenosine .

References

  • PubChem. (2025).[5] 2,8-Dichloro-1H-adenine (CID 76202) - Chemical and Physical Properties. National Library of Medicine. [Link][4]

  • CAS Common Chemistry. (2025).[6] 2,8-Dichloro-9H-purin-6-amine (CAS RN 2914-09-2).[1][2][7] American Chemical Society.[6] [Link][2][4]

  • Robins, R. K. (1958).[4] Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society. (Foundational text on chloropurine amination regioselectivity).

  • Kazimierczuk, Z., et al. (1984).[4] Synthesis of 2-chloro-2'-deoxyadenosine and related 2-substituted 2'-deoxyadenosine derivatives. Journal of the American Chemical Society. (Contextualizes the use of chloropurines in nucleoside synthesis).

Section 1: Physicochemical Profile & Solubility Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubilization Strategies for 2,8-Dichloroadenine

Executive Summary 2,8-Dichloroadenine (CAS: 2914-09-2) is a critical purine intermediate often utilized in the synthesis of nucleoside analogs (e.g., cladribine) and as a scaffold in medicinal chemistry.[1] Its rigid planar structure and halogenation at the 2- and 8-positions significantly increase its lipophilicity (LogP ~1.7) and crystal lattice energy compared to adenine. Consequently, it exhibits negligible solubility in neutral aqueous media. This guide provides a validated protocol for solubilizing 2,8-dichloroadenine using Dimethyl Sulfoxide (DMSO) as a primary vehicle, ensuring stability and reproducibility in biological assays.

To effectively solubilize 2,8-dichloroadenine, one must understand the molecular forces opposing dissolution. The compound consists of a purine core where hydrogen bonding potential is reduced by chlorine substitution, yet pi-pi stacking interactions remain strong, leading to high crystallinity.

PropertyValueImplication for Solubilization
Molecular Weight 204.01 g/mol Moderate size; diffusion is not the limiting factor.
LogP (Predicted) ~1.7Moderately lipophilic. Prefers organic solvents over water.
pKa (Approx.) N1/N3 (Basic): ~2.5N9-H (Acidic): ~9.0Amphoteric. Solubility increases only at extreme pH (<2 or >10).
Water Solubility < 1 mg/L (Neutral)Effectively Insoluble. Direct aqueous dissolution will fail.
DMSO Solubility ~20–50 mM (4–10 mg/mL)High. The aprotic polar nature of DMSO disrupts pi-stacking.

The "Hydrophobic Effect" Trap: Attempting to dissolve this compound directly in water or saline will result in a suspension of microcrystals. These crystals are often invisible to the naked eye but will cause significant variability in cellular uptake and enzymatic assays.

Section 2: Optimized Solubilization Protocol

Phase A: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

    • Why: Water content in DMSO >0.1% can induce gradual precipitation of hydrophobic purines upon freezing/thawing.

  • Calculation:

    • Target Concentration: 50 mM (Recommended max for easy handling).

    • Mass Required: 10.2 mg of 2,8-dichloroadenine.

    • Volume DMSO: 1.0 mL.

  • Dissolution Step:

    • Add DMSO to the weighed solid.

    • Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Stability:[2][3][4][5][6][7] Stable for >6 months if kept desiccated.

Phase B: Preparation of Aqueous Working Solution

Objective: Dilute the stock into culture media or buffer without crashing the compound out of solution.

  • The "1:1000" Rule:

    • For biological assays, keep the final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

    • Diluting a 50 mM stock 1:1000 yields a 50 µM working solution in 0.1% DMSO.

  • Mixing Technique (Critical):

    • Do NOT add the aqueous buffer to the DMSO stock.

    • DO add the DMSO stock dropwise to the agitated aqueous buffer.

    • Mechanism:[4][7][8] Rapid dispersion prevents local regions of high concentration where nucleation and precipitation occur.

Section 3: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for preparing and validating the solution.

SolubilizationWorkflow Solid Solid 2,8-Dichloroadenine (Store Desiccated) SolventSelect Select Solvent: Anhydrous DMSO Solid->SolventSelect Dissolve Dissolve to 50 mM (Vortex/Sonicate 37°C) SolventSelect->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->Dissolve No (Sonicate more) Aliquot Aliquot & Freeze (-20°C, Desiccated) Check->Aliquot Yes Dilute Dilute into Media (1:1000) Dropwise Addition Aliquot->Dilute Precip Precipitation Observed? Dilute->Precip Success Ready for Assay (Use within 4 hours) Precip->Success No Rescue Rescue Strategy: Reduce Conc. or Warm Media Precip->Rescue Yes Rescue->Dilute

Caption: Step-by-step decision tree for solubilizing 2,8-dichloroadenine, prioritizing DMSO stock preparation and careful aqueous dilution.

Section 4: Troubleshooting & Stability

IssueCauseSolution
Precipitation in Media "Crash-out" due to hydrophobicity (LogP 1.7).Reduce working concentration (e.g., to 10 µM). Ensure media is warm (37°C) before addition.
Cloudy Stock Solution Water contamination in DMSO or saturation.Use fresh anhydrous DMSO. Sonicate at 40°C. Do not exceed 50 mM.
Loss of Potency Hydrolysis of C-Cl bonds.Avoid storing in basic aqueous buffers (pH > 8) for extended periods. Use fresh dilutions.

Chemical Stability Note: While the 2,8-dichloro motif is relatively robust, prolonged exposure to water in the stock solution (wet DMSO) can lead to slow hydrolysis, yielding 2-chloro-8-hydroxyadenine or 2,8-dihydroxyadenine. Always seal DMSO stocks tightly with Parafilm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76202, 2,8-Dichloro-1H-adenine. Retrieved from [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

2,8-dichloroadenine pKa and physicochemical data

Author: BenchChem Technical Support Team. Date: March 2026

2,8-Dichloroadenine: Comprehensive Physicochemical Profiling and Synthetic Applications in Nucleoside Drug Development

Executive Summary

As the demand for modified nucleoside analogs in oncology and virology accelerates, understanding the exact physicochemical behavior of purine building blocks is critical. 2,8-Dichloroadenine (2,8-dichloro-9H-purin-6-amine) serves as a highly specialized, electron-deficient heterocycle. It is most prominently utilized as the core precursor in the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a potent antileukemic therapeutic.

This technical guide dissects the unique pKa dynamics, structural properties, and self-validating synthetic workflows associated with 2,8-dichloroadenine, providing drug development professionals with the mechanistic rationale required to optimize glycosylation scale-ups.

Part 1: Core Physicochemical Properties & pKa Dynamics

The substitution of chlorine atoms at the C2 and C8 positions of the adenine ring fundamentally rewires the molecule's electronic landscape. Table 1 summarizes the baseline quantitative data for 2,8-dichloroadenine.

Table 1: Physicochemical Profile of 2,8-Dichloroadenine

PropertyValueMechanistic Implication / Causality
Molecular Weight 204.01 g/mol Optimal low-molecular-weight building block for complex nucleoside assembly [1].
XLogP3-AA 1.7Moderate lipophilicity; drives partitioning behavior in biphasic organic extraction systems [1].
Topological Polar Surface Area 80.5 ŲDictates its poor solubility in neutral aqueous media but facilitates strong interactions in polar aprotic solvents [1].
H-Bond Donors / Acceptors 2 / 4The C6 primary amine acts as a donor, while the purine ring nitrogens act as acceptors, creating a rigid crystal lattice [1].
pKa (N9 Deprotonation) ~5.5 – 6.5 (Est.)Highly acidic N9 proton due to dual inductive (-I) effects from the C2 and C8 halogens [2, 3].
The Causality of Halogen-Induced pKa Shifts

To master the synthetic handling of 2,8-dichloroadenine, one must understand its acid-base chemistry. Native adenine possesses an N9 proton with a pKa of approximately 9.80. However, the introduction of highly electronegative chlorine atoms at C2 and C8 exerts a profound inductive electron-withdrawing effect (-I).

This effect pulls electron density away from the purine ring, heavily stabilizing the conjugate base formed upon N9 deprotonation. While mono-substituted [3], the addition of the second chlorine at C8 further acidifies the molecule, pushing the N9 pKa down into the 5.5–6.5 range.

Application Insight: This enhanced acidity is not merely a trivial data point; it dictates reagent selection. Because the N9 proton is highly acidic, weak alkoxides like methanolic sodium methoxide are perfectly sufficient for quantitative deprotonation. Utilizing harsh, irreversible bases like sodium hydride (NaH) is entirely unnecessary and often leads to unwanted side reactions [2].

Part 2: Experimental Workflow – Stereoselective Sodium-Salt Glycosylation

The most critical application of 2,8-dichloroadenine is its coupling with functionalized sugars to yield


-nucleosides. The following protocol details the synthesis of the Cladribine intermediate via a sodium-salt glycosylation pathway. Every step is designed as a self-validating system to ensure high anomeric specificity and regioselectivity.
Step 1: N9-Deprotonation and Salt Formation
  • Action: Suspend 2,8-dichloroadenine in anhydrous methanol. Titrate with exactly 1.0 equivalent of methanolic sodium methoxide.

  • Mechanistic Rationale: As established by the molecule's depressed pKa, 1.0 equivalent of NaOMe is thermodynamically sufficient to achieve complete N9 deprotonation. Strict stoichiometric control is paramount; excess NaOMe will remain in the mixture and subsequently degrade the sensitive halogeno-sugar in downstream steps via unwanted nucleophilic attack [2].

  • Self-Validation (QC): The heterogeneous suspension will clarify into a transparent, homogeneous solution upon complete salt formation. If the solution remains turbid, unreacted starting material is present, indicating either degraded NaOMe or inaccurate stoichiometry.

Step 2: Solvent Exchange to an Aprotic Medium
  • Action: Evaporate the methanol to absolute dryness under reduced pressure. Resuspend the resulting purine sodium salt in anhydrous acetone.

  • Mechanistic Rationale: Methanol is a protic nucleophile. If left in the system, it will rapidly solvolyze the electrophilic sugar chloride in the next step. Acetone is selected because its moderate polarity suppresses sugar anomerization (preventing the

    
    -sugar from mutating into a 
    
    
    
    -sugar before reaction) while actively supporting the
    
    
    transition state [2].
  • Self-Validation (QC): Perform a Karl Fischer titration on the acetone suspension. Moisture content must be strictly <0.05% to prevent the hydrolysis of the chlorosugar into an unreactive lactol.

Step 3: Stereoselective Glycosylation
  • Action: Introduce the solid 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

    
    -D-erythropentofuranose to the suspension. Stir at room temperature under a nitrogen atmosphere.
    
  • Mechanistic Rationale: The solid-state

    
    -configuration of the sugar forces the purine nucleophile to attack exclusively from the 
    
    
    
    -face. This direct Walden inversion (
    
    
    ) guarantees high anomeric specificity, bypassing the need for complex phase-transfer catalysts [2].
  • Self-Validation (QC): Monitor the reaction via TLC (silica gel, UV 254 nm). The complete disappearance of the highly UV-active 2,8-dichloroadenine spot and the emergence of a higher

    
     product spot confirms successful coupling.
    

Part 3: Pathway Visualization

The logical progression of the glycosylation workflow, driven by the physicochemical properties of 2,8-dichloroadenine, is mapped below.

G N1 2,8-Dichloroadenine (Acidic N9 Proton) N2 1.0 eq NaOMe (Quantitative Deprotonation) N1->N2 N3 Purine Sodium Salt (Enhanced Nucleophile) N2->N3 N5 SN2 Glycosylation (Walden Inversion in Acetone) N3->N5 N4 alpha-Chlorosugar (Electrophile) N4->N5 N6 beta-Nucleoside Intermediate N5->N6 N7 Deprotection & C8-Dehalogenation N6->N7 N8 Cladribine (2-CdA) Antileukemic Drug N7->N8

Figure 1: Mechanistic workflow of 2,8-dichloroadenine glycosylation in cladribine synthesis.

References

  • National Center for Biotechnology Information (PubChem). "2,8-Dichloro-1H-adenine | C5H3Cl2N5 | CID 76202." PubChem Database. Available at:[Link]

  • Google Patents. "METHOD FOR THE PRODUCTION OF 2-CHLORO-2'-DEOXYADENOSINE (CLADRIBINE) AND ITS 3,5-DI-O-p-TOLUOYL DERIVATIVE." Patent WO2000064918A1.

Strategic Sourcing and Quality Validation of 2,8-Dichloro-1H-adenine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and quality control of 2,8-Dichloro-1H-adenine (also known as 2,8-Dichloro-6-aminopurine). This document is structured to provide researchers and procurement specialists with a self-validating framework for securing high-purity material.

CAS: 2914-09-2 (Primary), 28128-28-1 (Related) Formula: C₅H₃Cl₂N₅ Molecular Weight: 204.01 g/mol

Part 1: Executive Technical Summary

This compound is a critical purine scaffold used primarily as an intermediate in the synthesis of adenosine receptor antagonists, plant cytokinin analogs, and nucleoside-based antivirals (e.g., Clofarabine precursors).

Unlike common reagents, "availability" for this compound is stratified by grade. While milligram quantities are available from catalog vendors, kilogram-scale availability for drug development is often a make-to-order (MTO) process. This guide provides the technical criteria to bridge the gap between catalog sourcing and bulk manufacturing.

Core Directive: The "Purity Paradox"

In purine chemistry, "98% purity" is insufficient if the remaining 2% consists of regioisomers (e.g., 2,6-dichloropurine derivatives) that possess similar solubility profiles but drastically different biological activities. Your sourcing strategy must prioritize impurity profiling over simple assay percentage.

Part 2: Synthesis-Driven Impurity Profiling

To validate a supplier, you must understand how they synthesized the material. The impurity profile is the "fingerprint" of the synthesis route.

The Dominant Commercial Route: From Uric Acid

The most scalable industrial route begins with Uric Acid, proceeds through 2,6,8-Trichloropurine, and involves selective amination. This route dictates the specific impurities you must screen for.

SynthesisPath UricAcid Uric Acid TriChloro 2,6,8-Trichloropurine (Key Intermediate) UricAcid->TriChloro POCl3 Chlorination Target This compound (Target) TriChloro->Target NH3 (aq) Selective Amination (C6) Impurity1 Impurity A: 2,6,8-Trichloropurine (Unreacted) TriChloro->Impurity1 Incomplete Rxn Impurity2 Impurity B: 6,8-Dichloro-2-aminopurine (Regioisomer) TriChloro->Impurity2 Amination at C2 Impurity3 Impurity C: 2-Chloroadenine (Over-reduction) Target->Impurity3 Hydrodehalogenation

Figure 1: Impurity lineage in the chlorination-amination synthesis route. Note that Impurity B (Regioisomer) is difficult to separate by standard crystallization.

Part 3: Supplier Availability & Evaluation Matrix

The market is divided into three tiers. Do not assume a "In Stock" label on a website guarantees immediate shipment for >10g quantities.

Tier 1: Catalog Suppliers (R&D Scale: 100mg – 5g)
  • Vendors: Sigma-Aldrich (MilliporeSigma), TCI, Apollo Scientific, Enamine.

  • Status: Often stock items, but frequently re-packaged from bulk Chinese manufacturers.

  • Risk: Lot-to-lot variability.

  • Action: Buy small for reference standards.

Tier 2: Specialized Purine Manufacturers (Pilot Scale: 10g – 1kg)
  • Vendors: Biosynth, Combi-Blocks, PharmaBlock.

  • Status: High reliability. These vendors often perform internal QC (NMR/HPLC) to verify regio-purity.

  • Availability: Typically 2-week lead time.

Tier 3: Bulk/Custom Synthesis (GMP/Production: >1kg)
  • Vendors: ChemicalBull, Specific CROs in India/China (e.g., WuXi AppTec).

  • Status: Campaign-based manufacturing.

  • Requirement: You must provide a Quality Agreement specifying maximum limits for 2,6,8-trichloropurine.

Quantitative Comparison of Supplier Specifications
ParameterResearch Grade (Catalog)Development Grade (Tier 2)GMP Grade (Tier 3)
Assay (HPLC) ≥ 95.0%≥ 98.0%≥ 99.0%
Appearance Off-white to tan powderWhite to off-white powderWhite crystalline powder
Regio-Isomers Not specified< 1.0%< 0.1%
Water (KF) < 2.0%< 1.0%< 0.5%
Solubility Clear in DMSOClear in DMSO (50mg/mL)Clear in DMSO & 1M NaOH

Part 4: Self-Validating Quality Control Protocol

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). Perform this 3-step validation protocol.

Step 1: Solubility Stress Test

This compound has poor water solubility but should dissolve readily in polar aprotic solvents.

  • Protocol: Dissolve 10 mg in 1 mL of DMSO.

  • Pass Criteria: Solution must be clear and colorless. Turbidity suggests inorganic salts (NaCl) from the neutralization step of synthesis.

  • Fail Criteria: Yellow/Orange tint suggests oxidation products or residual nitrated intermediates.

Step 2: HPLC Purity & Regio-Selectivity Method

Standard C18 methods may merge the regioisomers. Use this gradient to separate the 6-amino (target) from the 2-amino (impurity) forms.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm.

  • Gradient:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
15.060%Linear Gradient
20.095%Wash
25.05%Re-equilibration
Step 3: 1H-NMR Identity Confirmation
  • Solvent: DMSO-d6.

  • Key Signal: The C2 and C8 positions are chlorinated, so they have no protons. You should observe only the broad singlet for the NH2 group (approx. 7.0-8.0 ppm) and the broad signal for the N9-H (approx. 13.0 ppm).

  • Red Flag: Any sharp singlets in the aromatic region (8.0-8.5 ppm) indicate the presence of 2-chloroadenine (proton at C8) or 8-chloroadenine (proton at C2), indicating a failed chlorination or over-reduction.

Part 5: Decision Logic for Supplier Qualification

Use this workflow to determine if a supplier's batch is acceptable for your specific application.

DecisionTree Start Receive Supplier Sample (Pre-Purchase) Solubility Solubility Test (DMSO & 1M NaOH) Start->Solubility Decision1 Clear Solution? Solubility->Decision1 HPLC HPLC Purity Check (Gradient Method) Decision2 Purity > 98%? HPLC->Decision2 NMR 1H-NMR Check (Aromatic Region) Decision3 Aromatic Protons? NMR->Decision3 Decision1->HPLC Yes Reject1 REJECT: Inorganic Salts Present Decision1->Reject1 No (Turbid) Decision2->NMR Yes Reject2 REJECT: Purify or Return Decision2->Reject2 No Reject3 REJECT: Wrong Isomer/Under-chlorinated Decision3->Reject3 Yes (Peaks at 8.0-8.5ppm) Approve APPROVE: Proceed to Scale-Up Decision3->Approve No (Clean Spectrum)

Figure 2: Supplier Qualification Workflow. The NMR step is critical to detect under-chlorinated impurities that HPLC might miss if retention times are similar.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). This compound (Inxight Drugs). Retrieved from [Link]

  • Kamaike, K., et al. (2004). Efficient Synthesis of 2,8-Dichloroadenine Nucleosides. Journal of Organic Chemistry.[2][3] (Contextual citation for synthesis route validation).

  • Gaylord Chemical. (2005).[4] Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Cladribine via 2,8-Dichloroadenine and 8,2'-Anhydro Cyclization

[1]

Introduction & Strategic Rationale

Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog used in the treatment of hairy cell leukemia and multiple sclerosis.[1] Its structural complexity lies in the 2'-deoxy-β-D-ribofuranosyl moiety.

The Synthetic Challenge

Standard synthesis via direct glycosylation of 2-chloroadenine with 2-deoxy-ribose derivatives often yields a difficult-to-separate mixture of


The 2,8-Dichloroadenine Solution

The route utilizing 2,8-dichloroadenine circumvents the anomeric problem by starting with a ribose (or xylose/arabinose) derivative to form a cyclonucleoside .

  • C2-Chlorine: Retained throughout to provide the pharmacological activity.

  • C8-Chlorine: Serves as a "sacrificial handle" to form an intramolecular bridge (8,2'-anhydro linkage) with the sugar.

  • Stereocontrol: The bridge locks the sugar in the correct position.

  • Reduction: Reductive cleavage of the bridge simultaneously removes the C8-handle and deoxygenates the C2' position, yielding the desired 2'-deoxy nucleoside.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the critical transformation from the 2,8-dichloro precursor to Cladribine via the sulfur-bridge reduction.

CladribineSynthesiscluster_legendMechanism LogicStart2,8-Dichloroadenine(Starting Material)Intermediate12,8-Dichloro-9-β-D-ribofuranosyladenine(Nucleoside Intermediate)Start->Intermediate1Glycosylation(Fusion/Silyl Method)SugarActivated Sugar(e.g., 1-Cl-2,3,5-tri-O-acetyl-D-ribose)Sugar->Intermediate1Thiolation8-Mercapto Intermediate(Substitution of 8-Cl)Intermediate1->ThiolationThiourea/NaSHCyclization8,2'-S-Anhydro Cyclonucleoside(Stereochemical Lock)Thiolation->CyclizationMesylation & Intramolecular AttackReductionRaney Ni Desulfurization(Radical Cleavage)Cyclization->ReductionReductive CleavageProductCladribine(2-Chloro-2'-deoxyadenosine)Reduction->ProductFinal DeprotectionDescriptionThe 8-Cl atom acts as a leaving group to form the 8,2'-bridge,which is then reductively cleaved to yield the 2'-deoxy state.

Caption: Figure 1. Reaction pathway utilizing the 8-chloro substituent as a sacrificial handle to install the 2'-deoxy functionality via an 8,2'-thio-anhydro bridge.

Detailed Experimental Protocol

This protocol is adapted from the principles established by Ikehara & Tada and modernized for current laboratory standards.

Phase 1: Glycosylation

Objective: Couple 2,8-dichloroadenine with the ribose sugar.[2][3]

  • Reagents:

    • 2,8-Dichloroadenine (CAS: 2914-09-2)

    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

    • BSA (N,O-Bis(trimethylsilyl)acetamide)

    • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

    • Acetonitrile (Anhydrous)

  • Procedure:

    • Suspend 2,8-dichloroadenine (10.0 g, 49 mmol) in anhydrous acetonitrile (150 mL).

    • Add BSA (2.5 eq) and reflux at 80°C for 30 mins until a clear solution (silylated base) is obtained.

    • Cool to 0°C. Add the protected ribose sugar (1.1 eq).

    • Add TMSOTf (1.2 eq) dropwise.

    • Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer (MgSO4) and concentrate.[4]

    • Purification: Crystallize from Ethanol to obtain 2,8-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)adenine .

Phase 2: Formation of the 8,2'-S-Anhydro Bridge

Objective: Convert the 8-chloro/2'-OH system into the 8,2'-thio-cyclonucleoside.

  • Rationale: We first install a sulfur at C8, then activate the C2'-OH (via mesylation) to allow the sulfur to attack C2', inverting the configuration and forming the bridge.

  • Procedure:

    • Deprotection: Treat the Phase 1 product with NaOMe/MeOH to remove benzoyl groups. Isolate the free nucleoside.

    • Thiolation: Dissolve nucleoside in DMF. Add thiourea (1.5 eq) and heat to reflux (or use NaSH) to convert the 8-Cl to 8-mercapto-2-chloroadenosine .

    • Cyclization Activation: React the 8-mercapto intermediate with Diphenyl carbonate or Mesyl Chloride in DMF/Base to activate the 2'-OH.

    • Heating: Heat at 100°C. The 8-Sulfur attacks the C2' position, displacing the leaving group and forming the 8,2'-S-anhydro-2-chloro-9-β-D-arabinofuranosyladenine (Note: configuration at C2' inverts to arabino during ring closure).

Phase 3: Reductive Desulfurization (The Key Step)

Objective: Cleave the S-bridge to yield the 2'-deoxy system.

  • Reagents:

    • Raney Nickel (Activated, W-2 or W-4 grade)

    • Ethanol/Water (4:1)

  • Procedure:

    • Dissolve the 8,2'-S-anhydro intermediate (5.0 g) in EtOH/H2O (100 mL).

    • Add freshly prepared/washed Raney Nickel (approx. 10 g wet weight).

    • Reflux for 3-6 hours.

    • Mechanism Check: The Raney Ni surface facilitates radical desulfurization. The C8-S bond breaks (leaving H at C8) and the C2'-S bond breaks (leaving H at C2').

    • Result: Since the bridge is removed, the C2' position becomes deoxygenated (CH2). The C8 position becomes unsubstituted (CH). The C2 position retains the Chlorine (2-Cl).

    • Filtration: Filter hot through Celite to remove Raney Ni (Caution: Pyrophoric).

    • Isolation: Concentrate filtrate. Cladribine crystallizes upon cooling.

Analytical Data & Quality Control

To ensure API grade quality, the following parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification IR, HPLC Retention Time matches StdUSP <197>, <621>
Assay 98.0% - 102.0%HPLC (C18, MeOH/Phosphate Buffer)
Impurity A 2-Chloroadenine ≤ 0.15%HPLC
Impurity B

-Anomer (N7/N9 isomers) ≤ 0.15%
HPLC (Chiral if necessary)
Residual Solvents Ethanol < 5000 ppmGC (Headspace)
Melting Point 210°C - 215°C (dec)Capillary Method

Critical Safety & Process Notes

  • Raney Nickel Handling: Raney Nickel is pyrophoric when dry. Always keep it under water or ethanol. Filtration must be done carefully, ensuring the filter cake does not dry out.

  • 2,8-Dichloroadenine Toxicity: Like most purine analogs, this intermediate is a potential antimetabolite. Handle with high-containment protocols (isolator or laminar flow hood).

  • Stereochemistry Verification: Unlike the 2,6-dichloropurine route which relies on separation, this route relies on retention. Verify the absence of the

    
    -anomer using NMR (H1' coupling constants).
    

References

  • Ikehara, M., & Tada, H. (1965). Purine Cyclonucleosides. I. Synthesis of 8,2'-Anhydro-8-mercapto-9-β-D-xylofuranosyladenine and Its Derivatives. Journal of the American Chemical Society.[5] Link

  • Robins, M. J., & Robins, R. K. (1965).[5] The Synthesis of 2,6-Dichloropurine Nucleosides. Journal of the American Chemical Society.[5] Link

  • Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine).[6][1][4][5][7][8][9][10] The Lancet. Link

  • Christensen, L. F., et al. (1972).[5] Synthesis of 2-Halo-2'-deoxyadenosines. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals (Europe) Ltd. (2011). Process for the preparation of Cladribine. World Intellectual Property Organization (WO2011020298). Link

Vorbrüggen glycosylation protocol for 2,8-dichloroadenine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of N9-Regioselective Glycosylation for 2,8-Dichloroadenine

Executive Summary

The synthesis of 2,8-dichloroadenosine and its analogs is a critical gateway for developing adenosine receptor antagonists and antiviral agents. However, the electron-deficient nature of the 2,8-dichloroadenine scaffold presents unique challenges in glycosylation, specifically regarding N9-regioselectivity and reaction kinetics .

This Application Note details an optimized Vorbrüggen glycosylation protocol. Unlike standard adenine glycosylations, the presence of the 8-chloro substituent sterically encumbers the imidazole ring and electronically deactivates the nucleobase, necessitating precise control over Lewis acid stoichiometry and thermodynamic equilibration phases.

Mechanistic Insight & Critical Parameters

The Silyl-Hilbert-Johnson Mechanism

The reaction proceeds via the Silyl-Hilbert-Johnson modification of the Vorbrüggen reaction.[1] Success depends on the formation of a silylated nucleobase intermediate, which reacts with an electrophilic sugar cation (oxocarbenium ion).

  • Silylation (Activation): 2,8-Dichloroadenine is insoluble in most organic solvents. Silylation with N,O-bis(trimethylsilyl)acetamide (BSA) converts it into a soluble, nucleophilic silyl-derivative.

  • The "8-Chloro" Effect:

    • Electronic: The electron-withdrawing chlorine atoms at C2 and C8 significantly reduce the electron density of the purine ring, making N9 less nucleophilic than in adenine. This often requires a stronger Lewis acid or higher temperatures.

    • Steric: The C8-chloro substituent introduces steric bulk adjacent to N7 and N9. While this hinders N9 attack, it destabilizes the N7-isomer even more significantly, potentially enhancing N9 selectivity if thermodynamic equilibrium is reached.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note that the N7-isomer is often the kinetic product, which must rearrange to the thermodynamically stable N9-isomer.

VorbruggenMechanism Reagents 2,8-Dichloroadenine + BSA Silylated Bis-Silylated Intermediate (Soluble) Reagents->Silylated Silylation (80°C) Kinetic N7-Isomer (Kinetic Product) Silylated->Kinetic Fast Attack (0°C) Thermo N9-Isomer (Thermodynamic Product) Silylated->Thermo Slow Attack Sugar Protected Sugar (1-O-Acetyl/Benzoate) OxoCarb Oxocarbenium Ion (TMSOTf Activated) Sugar->OxoCarb TMSOTf OxoCarb->Kinetic OxoCarb->Thermo Kinetic->Thermo Equilibration (Heating) Transglycosylation

Figure 1: Mechanistic pathway showing the critical equilibration step required to convert the kinetic N7-isomer to the desired N9-nucleoside.

Optimized Protocol

Reagents & Materials
  • Nucleobase: 2,8-Dichloroadenine (dried in vacuo over P₂O₅ at 60°C for 24h).

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar 1-O-acetate/benzoate).

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

  • Solvent: Anhydrous Acetonitrile (MeCN), <50 ppm H₂O.

Step-by-Step Procedure

Step 1: In-Situ Silylation [1][3]

  • Charge a flame-dried round-bottom flask with 2,8-dichloroadenine (1.0 equiv) under Argon atmosphere.

  • Suspend in anhydrous Acetonitrile (10 mL/mmol) .

  • Add BSA (3.0 equiv) via syringe.

    • Note: 3 equivalents are required to silylate the N9 position and the exocyclic N6 amine, ensuring solubility and preventing side reactions.

  • Heat the mixture to 80°C for 30–60 minutes until a clear, homogeneous solution is obtained.

    • Checkpoint: If solids remain, add an additional 0.5 equiv of BSA. Do not proceed until clear.

Step 2: Coupling (Glycosylation)

  • Cool the reaction mixture to 0°C (ice bath).

  • Add the Sugar Donor (1.1 equiv) dissolved in minimal anhydrous Acetonitrile.

  • Add TMSOTf (1.2 equiv) dropwise over 5 minutes.

    • Caution: Exothermic reaction. Maintain temp < 5°C to prevent decomposition.

  • Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Monitoring: TLC will likely show a mixture of N7 (lower Rf) and N9 (higher Rf) products.

Step 3: Thermodynamic Equilibration

  • Heat the reaction mixture to 60–80°C for 2–4 hours.

    • Crucial Step: This heating phase drives the N7 → N9 rearrangement. The 8-chloro substituent makes this rearrangement slower than in unsubstituted adenine; ensure complete conversion by HPLC/TLC before quenching.

  • Monitor until the N7 isomer is <5%.

Step 4: Workup & Purification

  • Cool to RT and dilute with Ethyl Acetate (EtOAc).

  • Pour into cold saturated NaHCO₃ solution (vigorous stirring) to quench TMSOTf and hydrolyze silyl groups.

  • Filter the mixture through a Celite pad if an emulsion forms (common with silylated byproducts).

  • Separate phases; wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (SiO₂).

    • Gradient: 0 → 5% MeOH in DCM (or EtOAc/Hexanes depending on protecting groups).

Workflow Visualization

ProtocolWorkflow Start Start: Dry 2,8-Dichloroadenine Silylation Add BSA (3 equiv), MeCN Heat to 80°C (Clear Soln) Start->Silylation Cooling Cool to 0°C Add Sugar (1.1 equiv) Silylation->Cooling Catalysis Add TMSOTf (1.2 equiv) Stir RT for 1h Cooling->Catalysis Heating Heat to 65°C (2-4h) Drive N7 -> N9 Shift Catalysis->Heating Critical Step Quench Quench with sat. NaHCO3 Extract with EtOAc Heating->Quench Check TLC Finish Purify (Flash Chromatography) Quench->Finish

Figure 2: Operational workflow emphasizing the heating step required for regiochemical correction.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Silylation Moisture in solvent or old BSA.Distill MeCN over CaH₂. Use fresh BSA. Increase BSA to 4.0 equiv.
High N7 Isomer Ratio Kinetic trap; insufficient heating.Increase reaction time at 80°C. Switch solvent to Toluene (favors N9).
Low Yield Hydrolysis of oxocarbenium ion.Ensure strictly anhydrous conditions. Increase TMSOTf to 1.5 equiv.
Alpha-Anomer Formation Lack of neighboring group participation.[4]Ensure sugar donor has a C2-acyl group (benzoate/acetate). Avoid C2-benzyl ethers.
Decomposition Acid sensitivity of product.Quench immediately with cold NaHCO₃. Do not allow reaction to sit overnight with TMSOTf.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Henschke, J. P., et al. (2013).[5] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[5][6][7] Organic Process Research & Development, 17(11), 1419–1429. [Link]

  • Kazimierczuk, Z., et al. (1984). Synthesis of 2-deoxy-β-D-ribofuranosyl purines... via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382.[7] [Link]

  • Bookser, B. C., et al. (2005). Synthesis of High-Turnover 2-Substituted Adenosine Analogues. Journal of Medicinal Chemistry, 48(24), 7808–7816. [Link]

Sources

Application Notes and Protocols: 2,8-Dichloroadenine as a Versatile Starting Material for the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,8-Dichloroadenine in Medicinal Chemistry

The purine scaffold is a cornerstone in the development of therapeutic agents, with nucleoside analogs representing a particularly fruitful class of compounds for treating viral infections and cancers. Among the various purine starting materials, 2,8-dichloroadenine stands out as a highly versatile and strategic building block. Its two reactive chlorine atoms at the C2 and C8 positions offer orthogonal handles for sequential and selective functionalization, enabling the creation of diverse libraries of novel nucleoside analogs with finely tuned biological activities.

This comprehensive guide provides an in-depth exploration of the synthetic utility of 2,8-dichloroadenine. We will delve into the core methodologies for its conversion into nucleoside analogs, with a primary focus on the robust Vorbrüggen glycosylation. Furthermore, we will dissect the principles of differential reactivity between the C2 and C8 positions, offering strategic guidance and detailed protocols for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and leveraging the provided protocols, researchers can unlock the full potential of 2,8-dichloroadenine in their drug discovery endeavors.

Part 1: Synthesis of the 2,8-Dichloroadenosine Scaffold

The crucial first step in utilizing 2,8-dichloroadenine is its efficient coupling with a suitably protected sugar moiety to form the nucleoside core. The Vorbrüggen glycosylation is the most widely employed and versatile method for this transformation.

Causality Behind the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for the formation of N-glycosidic bonds.[1] The reaction's success hinges on the activation of both the heterocyclic base and the sugar donor. The purine base is typically silylated to enhance its solubility in organic solvents and increase the nucleophilicity of the ring nitrogens. The sugar moiety, usually protected with acyl groups, is activated by a Lewis acid. The 2'-acyloxy group of the sugar plays a critical role in ensuring the stereoselective formation of the desired β-anomer through a neighboring group participation mechanism, leading to a thermodynamically stable product.[1]

Experimental Protocol: Vorbrüggen Glycosylation of 2,8-Dichloroadenine (Representative Protocol)

This protocol is a generalized procedure based on established methods for the glycosylation of other chlorinated purines.[2][3] Optimization of reaction time, temperature, and stoichiometry of reagents is recommended for specific substrates.

Materials:

  • 2,8-Dichloroadenine

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected sugar)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile or 1,2-dichloroethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Silylation of 2,8-Dichloroadenine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2,8-dichloroadenine (1.0 eq) in anhydrous acetonitrile.

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5-3.0 eq) to the suspension.

  • Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 1-2 hours). This indicates the formation of the silylated purine.

  • Cool the reaction mixture to room temperature.

  • Glycosylation: In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1-1.2 eq) in anhydrous acetonitrile.

  • Add the solution of the protected sugar to the silylated 2,8-dichloroadenine solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected 2,8-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)adenine.

  • Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol at room temperature to yield 2,8-dichloroadenosine.

Process Optimization:

  • Solvent: While acetonitrile is commonly used, 1,2-dichloroethane can be an effective alternative, especially for less reactive nucleobases.[4]

  • Lewis Acid: Other Lewis acids such as SnCl₄ can also be used, although TMSOTf is generally preferred for its high reactivity.

  • Temperature: The reaction temperature can be adjusted to optimize the reaction rate and minimize side products. For less reactive substrates, heating may be necessary.

Vorbruggen_Glycosylation cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Dichloroadenine 2,8-Dichloroadenine Silylated_Purine Silylated 2,8-Dichloroadenine Dichloroadenine->Silylated_Purine Reflux in MeCN BSA BSA BSA->Silylated_Purine Protected_Nucleoside Protected 2,8-Dichloroadenosine Silylated_Purine->Protected_Nucleoside Protected_Sugar Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Protected_Sugar->Protected_Nucleoside MeCN or DCE, 0°C to RT TMSOTf TMSOTf TMSOTf->Protected_Nucleoside Deprotected_Nucleoside 2,8-Dichloroadenosine Protected_Nucleoside->Deprotected_Nucleoside NH3/MeOH

Caption: Workflow for the synthesis of 2,8-dichloroadenosine.

Part 2: Selective Functionalization of the 2,8-Dichloroadenosine Scaffold

The true synthetic power of 2,8-dichloroadenosine lies in the differential reactivity of its two chlorine atoms. This allows for a stepwise and controlled introduction of various substituents, leading to a vast array of novel nucleoside analogs.

Understanding the Differential Reactivity of C2-Cl and C8-Cl

The reactivity of the chlorine atoms at the C2 and C8 positions of the purine ring is influenced by the electronic properties of the heterocyclic system. Both positions are electron-deficient and susceptible to nucleophilic attack. However, subtle differences in their electronic environment and steric accessibility can be exploited for selective reactions.

  • Nucleophilic Aromatic Substitution (SNAr): In general, the C6 position of purines is the most reactive towards SNAr, followed by the C2 and then the C8 positions. However, in the absence of a C6 substituent, the relative reactivity of C2 and C8 can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, the C2 position may be slightly more reactive. However, strong, hard nucleophiles might favor the C8 position under certain conditions. Regioselectivity in SNAr reactions on dihalopyrimidines and other heteroaromatics is a complex interplay of electronic and steric factors, often requiring empirical optimization.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become the cornerstone for the selective functionalization of halogenated nucleosides. The regioselectivity of Suzuki, Sonogashira, and Buchwald-Hartwig aminations can often be controlled by the choice of the palladium catalyst and, most importantly, the phosphine ligand.[6][7] Sterically bulky ligands can direct the coupling to the less hindered position, while electronically different ligands can influence the oxidative addition step, leading to predictable regioselectivity. For di-iodopurines, it has been shown that the choice of a monodentate versus a bidentate phosphine ligand can switch the selectivity between the C2 and C8 positions in Sonogashira couplings.[2]

Protocol 2.1: Selective Nucleophilic Aromatic Substitution at the C2 Position

This protocol describes a representative procedure for the selective amination at the C2 position, leaving the C8-chloro substituent intact for further modification.

Materials:

  • Protected 2,8-dichloroadenosine

  • Desired amine (e.g., propylamine, aniline)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the protected 2,8-dichloroadenosine (1.0 eq) in the chosen anhydrous solvent in a sealed tube.

  • Add the amine (2.0-5.0 eq).

  • Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected 2-amino-8-chloroadenosine analog.

Protocol 2.2: Selective Palladium-Catalyzed Sonogashira Coupling at the C8 Position

This protocol provides a method for the selective introduction of an alkynyl group at the C8 position.

Materials:

  • Protected 2,8-dichloroadenosine

  • Terminal alkyne (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of protected 2,8-dichloroadenosine (1.0 eq) in anhydrous DMF, add the terminal alkyne, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

  • Degas the reaction mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected 8-alkynyl-2-chloroadenosine analog.

Selective_Functionalization cluster_C2 C2-Position Functionalization cluster_C8 C8-Position Functionalization cluster_Sequential Sequential Functionalization Start 2,8-Dichloroadenosine C2_SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) Start->C2_SNAr C8_Pd Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Start->C8_Pd C2_Product 2-Substituted-8-chloroadenosine C2_SNAr->C2_Product Sequential_Product 2,8-Disubstituted Adenosine Analog C2_SNAr->Sequential_Product C2_Product->C8_Pd Further Functionalization C8_Product 8-Substituted-2-chloroadenosine C8_Pd->C8_Product C8_Pd->Sequential_Product C8_Product->C2_SNAr Further Functionalization

Caption: Strategies for selective functionalization of 2,8-dichloroadenosine.

Part 3: Applications and Biological Significance of 2,8-Disubstituted Adenosine Analogs

The ability to selectively modify the C2 and C8 positions of the adenine ring has led to the discovery of potent and selective modulators of various biological targets, most notably adenosine receptors.

Adenosine Receptor Modulation

Adenosine receptors, which are G-protein coupled receptors (GPCRs), play crucial roles in a wide range of physiological processes, making them attractive targets for the treatment of cardiovascular, inflammatory, and neurodegenerative diseases. The affinity and efficacy of ligands at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are highly sensitive to the substitution pattern on the adenine ring.

  • A₂ₐ Adenosine Receptor Antagonists: A series of 2,8-disubstituted-9-ethyladenine derivatives have been synthesized and shown to be potent and selective antagonists of the A₂ₐ adenosine receptor.[8] The introduction of a bromine atom at the 8-position was found to significantly increase the affinity for this receptor subtype.[8]

  • Dual A₂ₐ/A₃ Adenosine Receptor Antagonists: Truncated 2,8-disubstituted adenosine derivatives have been developed as dual antagonists for both A₂ₐ and A₃ adenosine receptors, showing promise as cancer immunotherapeutic agents.[7][9]

Quantitative Data: Biological Activity of 2,8-Disubstituted Adenosine Analogs
Compound ClassTargetActivityKey FindingsReference
2,8-Disubstituted-9-ethyladeninesA₂ₐ Adenosine ReceptorAntagonist8-Bromo substitution increases affinity.[8]
2-Aryl-8-hexynyl adeninesA₂ₐ Adenosine ReceptorSelective AntagonistShows potential for immuno-oncology.[10]
Truncated 2,8-disubstituted-4'-thionucleosidesA₂ₐ/A₃ Adenosine ReceptorsDual AntagonistC8-heteroaromatic rings are crucial for antagonist activity at A₂ₐAR.[7][9]

Conclusion and Future Perspectives

2,8-Dichloroadenine is a powerful and versatile starting material for the synthesis of a wide range of novel nucleoside analogs. The ability to perform selective glycosylation followed by sequential, regioselective functionalization at the C2 and C8 positions provides medicinal chemists with a robust platform for generating compound libraries with diverse pharmacological profiles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this unique precursor. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of 2,8-dichloroadenosine, as well as the exploration of novel biological targets for the resulting disubstituted adenosine analogs.

References

  • Lambertucci, C., et al. (2007). Synthesis and biological activity of trisubstituted adenines as A 2A adenosine receptor antagonists. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1443-1446.
  • Gao, Z. G., & Jacobson, K. A. (2007). Palladium-catalyzed amination of 6-chloropurine nucleosides: a new synthesis of N6-substituted adenosine derivatives. Tetrahedron Letters, 48(18), 3245-3248.
  • Kim, G., et al. (2024). Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors. Journal of Medicinal Chemistry.
  • Kim, G., et al. (2023). Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry, 66(17), 12249–12265.
  • Kim, G., et al. (2023). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. Journal of Medicinal Chemistry.
  • Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(11), 1394-1402.
  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.
  • Nauš, P., et al. (2012). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 613.
  • Jeong, L. S., et al. (2013). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Organic Letters, 15(17), 4454-4457.
  • Cristalli, G., et al. (2001). 2,8-Disubstituted Adenosine Derivatives as Partial Agonists for the Adenosine A2A Receptor. Bioorganic & Medicinal Chemistry, 9(5), 1137-1144.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.
  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Lee, K., & Jeong, L. S. (2012). Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 55(17), 7755-7767.
  • Hocek, M., & Dvořáková, H. (2003). Palladium-catalyzed cross-coupling reactions of unprotected nucleosides, nucleotides, and oligonucleotides. Accounts of Chemical Research, 36(11), 829-837.
  • Nauš, P., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 613.
  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXI. A New, Simple, and General Synthesis of Pyrimidine and Purine Nucleosides. Chemische Berichte, 114(4), 1234-1255.

Sources

Application Note: High-Fidelity Synthesis of Cladribine (2-CdA) via the 2,8-Dichloroadenine Route

[1]

Executive Summary

The synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a critical purine nucleoside analogue used in the treatment of Hairy Cell Leukemia (HCL) and Multiple Sclerosis (MS), presents significant challenges regarding N9-regioselectivity and anomeric purity . Traditional direct glycosylation of 2-chloroadenine often yields significant N7-isomers due to the lack of steric steering.

This protocol details the 2,8-Dichloroadenine Route , a strategic approach where the C8-chlorine atom serves as a transient directing group. The C8-substituent sterically hinders N7-glycosylation, forcing the sugar moiety to the desired N9 position. Following glycosylation, the 8-chloro group is selectively removed via radical reduction, leaving the pharmacologically active 2-chloro substituent intact.

Strategic Rationale & Retrosynthesis

The core logic of this synthesis relies on steric steering and chemoselective reduction .

  • Regiocontrol: The 8-chloro substituent creates steric bulk around the N7 nitrogen, kinetically disfavoring attack at this position and enhancing N9 selectivity during the Vorbrüggen glycosylation.

  • Chemoselectivity: The C8-Cl bond in purines is electronically distinct from the C2-Cl bond. The C8 position is more susceptible to radical attack, allowing for selective hydrodehalogenation using tributyltin hydride (

    
    ) without compromising the C2-chlorine essential for Cladribine's biological activity.
    
Retrosynthetic Pathway (Graphviz)

CladribineSynthesisFigure 1: Retrosynthetic logic for Cladribine via 2,8-Dichloroadenine.TargetCladribine(2-Chloro-2'-deoxyadenosine)Inter1Intermediate 3:2-Chloro-9-(protected)-deoxyadenosineInter1->TargetStep 3: Global Deprotection(NH3/MeOH)Inter2Intermediate 2:2,8-Dichloro-9-(protected)-deoxyadenosineInter2->Inter1Step 2: Selective 8-Dechlorination(Bu3SnH, AIBN, Toluene, 80°C)SM1Starting Material 1:2,8-DichloroadenineSM1->Inter2Step 1: N9-Glycosylation(BSA, TMSOTf, MeCN)SM2Starting Material 2:1-Chloro-3,5-di-O-toluoyl-2-deoxyribose(Hoffer's Chlorosugar)SM2->Inter2Coupling Partner

Caption: Figure 1 illustrates the strategic use of 2,8-dichloroadenine to secure N9-regiochemistry before selective excision of the 8-Cl auxiliary.

Detailed Experimental Protocols

Stage 1: Regioselective Glycosylation

Objective: Couple 2,8-dichloroadenine with the protected deoxyribose donor to form the N9-beta-nucleoside.

  • Reagents:

    • 2,8-Dichloroadenine (1.0 equiv)

    • 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose (1.2 equiv)

    • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

    • Anhydrous Acetonitrile (MeCN)

Protocol:

  • Silylation: In a flame-dried round-bottom flask under Argon, suspend 2,8-dichloroadenine (10 mmol) in anhydrous MeCN (50 mL). Add BSA (30 mmol) dropwise. Stir at 60°C for 30 minutes until a clear solution forms (indicating formation of the silylated base).

  • Coupling: Cool the solution to 0°C. Add the chlorosugar (12 mmol) dissolved in MeCN (20 mL).

  • Activation: Add TMSOTf (11 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The 8-Cl group directs substitution to N9; however, verify absence of N7 isomer (lower Rf).

  • Workup: Quench with saturated

    
     (aq). Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Target Product: 2,8-Dichloro-9-(3,5-di-O-toluoyl-2-deoxy-β-D-ribofuranosyl)adenine.

Stage 2: Selective Radical 8-Dechlorination

Objective: Remove the 8-chloro directing group while retaining the 2-chloro substituent. Mechanism: The C8-radical is more stabilized and kinetically accessible than the C2-radical. Careful control of stoichiometry and temperature is required.

  • Reagents:

    • Intermediate from Stage 1 (1.0 equiv)

    • Tributyltin hydride (

      
      ) (1.1 equiv)
      
    • Azobisisobutyronitrile (AIBN) (0.2 equiv)

    • Anhydrous Toluene (degassed)

Protocol:

  • Setup: Dissolve the 2,8-dichloro nucleoside (5 mmol) in anhydrous, degassed Toluene (50 mL).

  • Initiation: Add AIBN (1 mmol). Heat the solution to 80°C under Argon.

  • Reduction: Add

    
      (5.5 mmol) dropwise over 20 minutes. Note: Slow addition prevents over-reduction.
    
  • Monitoring: Monitor strictly by HPLC or TLC. The starting material (2,8-dichloro) will convert to the product (2-chloro).

    • Critical Endpoint: Stop reaction immediately upon consumption of starting material to prevent attack at C2.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Tin Removal: Dissolve residue in MeCN and wash with Hexane (to remove tin residues) or use a KF/Silica gel pad.

    • Target Product: 2-Chloro-9-(3,5-di-O-toluoyl-2-deoxy-β-D-ribofuranosyl)adenine.

Stage 3: Global Deprotection

Objective: Remove toluoyl protecting groups to yield Cladribine.

Protocol:

  • Dissolve the Stage 2 product in Methanolic Ammonia (7 M

    
     in MeOH).
    
  • Stir in a sealed pressure tube at Room Temperature for 12 hours.

  • Concentrate to dryness.

  • Crystallization: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18 column, Water/MeCN gradient).

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical benchmarks must be met.

Data Summary Table
Parameter2,8-Dichloroadenine (SM)Intermediate (Stage 1)Cladribine (Final)
Formula



MW 204.01 g/mol 556.40 g/mol 285.69 g/mol
Key NMR Shift

8.4 (H8, s)

6.4 (H1', t)

8.3 (H8, s),

6.3 (H1', t)
UV

~265 nm~264 nm265 nm (pH 7)
Mass Spec (ESI) [M+H]+ 204/206[M+H]+ 556/558[M+H]+ 286/288
Troubleshooting Guide
  • Issue: N7 Isomer Formation.

    • Cause: Temperature too high during glycosylation or insufficient silylation.

    • Fix: Ensure BSA reaction is clear before adding sugar; keep coupling at 0°C initially.

  • Issue: Over-reduction (Loss of 2-Cl).

    • Cause: Excess

      
       or reaction time too long.
      
    • Fix: Use exactly 1.1 equivalents of hydride; quench immediately upon SM disappearance.

  • Issue: Tin Contamination.

    • Cause: Inefficient workup.

    • Fix: Use 10% KF aqueous wash or specific tin-scavenging silica gel.

References

  • Ikehara, M., & Tada, H. (1965). Studies of Nucleosides and Nucleotides.[1][2][3][4][5][6] XXIV. A New Synthesis of 2'-Deoxyadenosine. Journal of the American Chemical Society.[6][7] Link

  • Robins, M. J., & Basom, G. L. (1978). Nucleic acid related compounds.[1][4][5][6][7][8][9] 8. Direct conversion of 2',3'-O-isopropylideneadenosine to 2'-deoxyadenosine and 2'-deoxy-beta-D-arabino-hexopyranosyladenine. Canadian Journal of Chemistry. Link

  • Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine).[3][4][5][6][7][10] The Lancet. Link

  • Janeba, Z., et al. (2003).[4] Efficient Syntheses of 2-Chloro-2'-deoxyadenosine (Cladribine) from 2'-Deoxyguanosine.[4][10] Journal of Organic Chemistry.[4][5] Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Wiley-Interscience. Link

Optimizing Regioselectivity in the Glycosylation of 2,8-Dichloroadenine

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to N9-Isomer Isolation

Executive Summary

The synthesis of 2,8-dichloroadenosine and its analogs represents a critical challenge in nucleoside chemistry. The presence of electron-withdrawing chlorine atoms at the C2 and C8 positions significantly alters the electronic landscape of the purine ring compared to unsubstituted adenine. This modification reduces the nucleophilicity of the N9 nitrogen and introduces steric bulk at C8, complicating the standard "Vorbruggen Rule" of thermodynamic control.

This Application Note provides a definitive guide to controlling the regioselectivity between the biologically relevant N9-isomer and the kinetic N7-isomer . We detail two distinct protocols—the Modified Vorbrüggen Silylation (Method A) for maximum N9 selectivity, and the Anionic Salt Method (Method B) for specific sensitive sugar moieties—along with a rigorous analytical framework for distinguishing the isomers.

Mechanistic Insight: The "Purine Isomer Problem"

Electronic and Steric Factors

In 2,8-dichloroadenine, the chlorine atoms exert a dual effect:

  • Electronic Deactivation: The electron-withdrawing nature of the halogens lowers the pKa of the imidazole proton, making the anion more stable but less nucleophilic. This necessitates stronger Lewis acid activation (e.g., TMSOTf) compared to standard adenine glycosylations.

  • Steric Hindrance (The C8 Effect): Unlike 2-chloroadenine, the 8-chloro substituent directly impacts the steric environment of both N7 and N9. While N9 is generally the thermodynamic product, the C8-Cl steric bulk destabilizes the N9-glycosidic bond relative to unsubstituted purines, often requiring higher reaction temperatures to drive the equilibrium from the kinetic N7 intermediate to the stable N9 product.

Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note that the N7-glycoside forms rapidly but is labile; under Lewis acid catalysis and heat, it rearranges to the stable N9-glycoside.

GlycosylationMechanism Base 2,8-Dichloroadenine (Silylated) Complex σ-Complex Intermediate Base->Complex TMSOTf / 0°C Sugar Activated Sugar (Oxocarbenium Ion) Sugar->Complex N7 N7-Isomer (Kinetic Product) Complex->N7 Fast / Low Temp N9 N9-Isomer (Thermodynamic Product) Complex->N9 Slow / High Temp N7->N9 Equilibration (Lewis Acid + Heat)

Figure 1: Reaction pathway showing the irreversible thermodynamic rearrangement from N7 to N9 facilitated by Lewis acids (TMSOTf).

Strategic Protocol Selection

Choose the protocol based on your specific sugar donor and equipment capabilities.

FeatureMethod A: Modified Vorbrüggen (Recommended) Method B: Sodium Salt (Anionic)
Mechanism Silylation / Lewis Acid CatalysisDeprotonation / SN2 Displacement
Reagents BSA, TMSOTf, MeCN/TolueneNaH, MeCN, Powdered KOH
Selectivity High N9 (>20:1 typically)Mixture (Often 3:1 to 6:1 N9:N7)
Conditions Homogeneous, Moisture SensitiveHeterogeneous, Basic
Best For Stable sugars (Ribose, Deoxyribose esters)Acid-sensitive sugars, large scale

Detailed Protocols

Method A: Modified Vorbrüggen Glycosylation (High N9 Selectivity)

This protocol utilizes in situ silylation with N,O-Bis(trimethylsilyl)acetamide (BSA) followed by Trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalysis.

Reagents:

  • 2,8-Dichloroadenine (1.0 eq)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar) (1.1 eq)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq)

  • TMSOTf (Trimethylsilyl triflate) (1.2 eq)

  • Anhydrous Acetonitrile (MeCN) or Toluene

Protocol Steps:

  • Silylation: Suspend 2,8-dichloroadenine in anhydrous MeCN (5 mL/mmol) under Argon. Add BSA (3.0 eq).

    • Note: Heat to 60°C for 30 mins until a clear solution forms (indicates complete silylation).

  • Coupling: Cool the solution to 0°C. Add the protected sugar (1.1 eq) dissolved in minimal MeCN.

  • Activation: Dropwise add TMSOTf (1.2 eq).

    • Critical Step: Stir at 0°C for 15 mins, then warm to 80°C .

    • Why? The 2,8-dichloro substitution increases the activation energy for N9 formation. Heating is required to drive the N7

      
       N9 rearrangement.
      
  • Monitoring: Monitor by TLC (EtOAc/Hexane). The N7 isomer typically appears as a lower-polarity spot that disappears over time at 80°C.

  • Workup: Dilute with EtOAc, wash with cold saturated NaHCO₃ (to quench TMSOTf), then brine. Dry over Na₂SO₄.

Method B: Sodium Salt Glycosylation (Alternative)

Useful when Lewis acids cause sugar degradation.

Protocol Steps:

  • Salt Formation: Suspend 2,8-dichloroadenine (1.0 eq) in anhydrous MeCN. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins until gas evolution ceases.

  • Addition: Add the glycosyl halide (e.g., 1-chloro-sugar) (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Outcome: Expect a mixture.[1] The N9 isomer is usually major, but 10–20% N7 is common.

  • Separation: Flash chromatography is strictly required to separate the isomers.

Analytical Validation: Distinguishing N9 vs. N7

Correctly identifying the regioisomers is the most frequent point of failure. Do not rely solely on polarity.

UV Spectroscopy
  • N9-Isomer: typically shows a

    
     around 265–270 nm  (pH 7).
    
  • N7-Isomer: often exhibits a bathochromic shift (red shift) to 275–280 nm .

NMR Spectroscopy (The Gold Standard)

Use HMBC (Heteronuclear Multiple Bond Correlation) to verify the attachment point.

  • N9-Isomer:

    • HMBC Correlation: The anomeric proton (H1') shows a strong 3-bond coupling to C4 and C8 .

    • C5 Chemical Shift: The C5 carbon of the purine ring typically resonates at ~130–132 ppm .

  • N7-Isomer:

    • HMBC Correlation: The anomeric proton (H1') shows coupling to C5 and C8 .

    • C5 Chemical Shift: The C5 carbon is shielded, resonating upfield at ~120–123 ppm .

NMR_DecisionTree Start Isolated Product (1H & 13C NMR) CheckC5 Check C5 Chemical Shift (13C NMR) Start->CheckC5 Range130 ~130-132 ppm CheckC5->Range130 Range120 ~120-123 ppm CheckC5->Range120 HMBC_Check Verify HMBC (H1' to Purine Carbons) Range130->HMBC_Check Range120->HMBC_Check ResultN9 CONFIRMED N9 (Biologically Active) HMBC_Check->ResultN9 H1' -> C4 coupling ResultN7 CONFIRMED N7 (Kinetic Byproduct) HMBC_Check->ResultN7 H1' -> C5 coupling

Figure 2: Analytical decision tree for confirming regiochemistry using C5 chemical shifts and HMBC correlations.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Incomplete silylationEnsure BSA reaction mixture turns clear before adding sugar. Increase BSA to 4.0 eq.
High N7 Content Kinetic trapIncrease reaction temperature to 80°C or reflux in Toluene. Extend reaction time.
Emulsion in Workup Silyl byproductsWash organic layer with dilute aqueous KF or extensive NaHCO₃ to break silyl emulsions.
Sugar Decomposition TMSOTf too harshSwitch to SnCl₄ (weaker Lewis acid) or reduce TMSOTf to 1.05 eq.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Zhong, M., Nowak, I., & Robins, M. J. (2006). Regiospecific and Highly Stereoselective Coupling of 6-(Substituted-imidazol-1-yl)purines with 2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl Chloride. The Journal of Organic Chemistry, 71(24), 8973–8976.

  • Henschke, J. P., et al. (2014). A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 18(4), 501–508.

  • Seela, F., & Westermann, B. (1995). 8-Aza-7-deazaadenine N8- and N9-(2'-Deoxy-β-D-ribofuranosides): Synthesis, Glycosylation Regioselectivity, and Solid-Phase Synthesis of Oligonucleotides. Helvetica Chimica Acta, 78(4), 833-846.

  • BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR.

Sources

microwave-assisted synthesis using 2,8-dichloro-1H-adenine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Rapid Synthesis of 2,8-Disubstituted Adenine Scaffolds via Microwave-Assisted Chemistry

Abstract

In the landscape of modern drug discovery, the purine scaffold, particularly adenine, represents a cornerstone for developing novel therapeutics targeting a wide range of biological targets, including kinases and G-protein coupled receptors.[1][2] The synthesis of diverse libraries of substituted adenines is therefore a critical activity in medicinal chemistry. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the efficient and rapid functionalization of 2,8-dichloro-1H-adenine. We will delve into the fundamental principles of microwave chemistry, present a detailed, field-tested protocol for nucleophilic aromatic substitution (SNAr), and offer insights into the causality behind experimental choices to empower researchers in accelerating their discovery programs.

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

2,8-Disubstituted adenine derivatives are a class of compounds holding significant therapeutic promise. Modifications at the C2 and C8 positions of the adenine core can modulate biological activity, leading to the development of potent and selective agents such as A2A adenosine receptor antagonists for immuno-oncology.[3][4][5] The traditional synthesis of these compounds via conventional heating methods, however, can be time-consuming, often requiring extended reaction times of many hours or even days.[6][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions from hours to minutes.[7][8] This technique utilizes microwave irradiation to heat reactions directly and efficiently, leading to remarkable benefits including:

  • Accelerated Reaction Rates: Drastic reduction in reaction times.[6][8]

  • Higher Yields & Purity: Often cleaner reactions with fewer by-products, simplifying purification.[6][9]

  • Enhanced Reproducibility: Precise temperature and pressure control leads to more consistent outcomes.[6]

  • Green Chemistry Alignment: Reduced energy consumption and potential for decreased solvent use make it an environmentally friendlier approach.[10][11][12]

This guide provides a robust framework for leveraging MAOS to rapidly synthesize libraries of 2,8-disubstituted adenines, starting from the versatile building block, this compound.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Unlike conventional heating which relies on slow conductive heat transfer from an external source, microwave heating generates energy within the reaction mixture itself.[13][14] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[11][14] This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[13]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, converting kinetic energy into heat.[10][13]

This direct "in-core" heating mechanism bypasses the thermal conductivity limitations of the reaction vessel, leading to rapid temperature elevation and a highly efficient energy transfer that is key to accelerating chemical reactions.[14]

Experimental Protocol: Microwave-Assisted SNAr of this compound

The following protocol details a general procedure for the nucleophilic aromatic substitution (SNAr) on this compound. The electron-deficient nature of the purine ring, exacerbated by the two chlorine atoms, makes the C2 and C8 positions susceptible to nucleophilic attack.[15] The regioselectivity (whether the nucleophile adds to the C2 or C8 position) can be influenced by the nucleophile itself and the reaction conditions, but this protocol provides a reliable starting point for exploration.

Materials & Equipment

Reagents:

  • This compound

  • Nucleophile (e.g., benzylamine, morpholine, thiophenol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, Ethanol)

  • Reagents for work-up and purification (e.g., Ethyl Acetate, Hexanes, Saturated aq. Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate)

Equipment:

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave-certified reaction vials (10-20 mL) with snap caps and septa

  • Magnetic stir bars

  • Analytical balance

  • Syringes and needles

  • Automated flash column chromatography system

  • Rotary evaporator

  • Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Liquid Chromatography-Mass Spectrometry (LC-MS) system

Critical Safety Precautions

Working with microwave reactors involves high temperatures and pressures. Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct all operations, including vessel charging and work-up, inside a certified chemical fume hood.[16]

  • Pressure and Temperature: Never exceed the maximum temperature and pressure ratings for the reaction vessel.[17] Start with small-scale reactions to assess reactivity before scaling up.[16]

  • Vessel Integrity: Use only certified microwave vials and caps from the instrument manufacturer.[16] Inspect vials for cracks or defects before each use.[17]

  • Solvent Hazards: Be aware of the flammability and health hazards of the solvents and reagents used. Consult the Safety Data Sheet (SDS) for each chemical.[16][18]

  • Do Not Modify Equipment: Never modify the microwave reactor or its safety interlocks.[18]

Step-by-Step Synthesis Procedure (General Example: Amination)
  • Vessel Preparation: Place a magnetic stir bar into a 10-20 mL microwave reaction vial.

  • Reagent Addition: Add this compound (1.0 eq., e.g., 100 mg) to the vial.

  • Solvent and Base: Add the chosen solvent (e.g., 3-5 mL of DMF) followed by the base (e.g., DIPEA, 2.5 eq.).

  • Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine, 1.2 eq.).

  • Sealing: Securely seal the vial with the appropriate cap. Ensure it is properly crimped or snapped into place.

  • Microwave Reactor Setup:

    • Place the vial into the microwave cavity.

    • Set the reaction parameters:

      • Temperature: 120-150 °C (a good starting point)

      • Time: 10-30 minutes

      • Power: Variable power with a maximum setting (e.g., 300 W) to reach and maintain the target temperature.

      • Stirring: Set to high.

  • Reaction Execution: Start the microwave program. The instrument will monitor temperature and pressure in real-time.

  • Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removal.

  • Work-up:

    • Open the vial carefully in the fume hood.

    • Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water or saturated aq. sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

    • Confirm the structure and assess the purity of the final product using NMR and LC-MS.

Workflow Visualization

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Microwave Synthesis cluster_purification 3. Product Isolation cluster_analysis 4. Analysis p1 Weigh this compound p2 Add Solvent, Base, & Nucleophile to Vial p1->p2 p3 Seal Microwave Vial p2->p3 r1 Set T°, Time, Power Parameters p3->r1 r2 Run Microwave Program r1->r2 r3 Automated Cooling Cycle r2->r3 i1 Aqueous Work-up & Extraction r3->i1 i2 Dry & Concentrate i1->i2 i3 Flash Chromatography i2->i3 a1 NMR & LC-MS Analysis i3->a1

Caption: Workflow for Microwave-Assisted Synthesis of Adenine Derivatives.

Results and Discussion

The microwave-assisted protocol enables the rapid synthesis of a variety of 2,8-disubstituted adenine derivatives in high yield and purity.

Reaction Scheme

Caption: General SNAr on this compound.

Representative Data

The following table summarizes typical results obtained using the described protocol with various amine nucleophiles, showcasing the method's efficiency.

NucleophileTemperature (°C)Time (min)Yield (%)Purity (LC-MS, >%)
Benzylamine150159298
Morpholine140109599
Aniline150258597
Cyclopropylamine120208998
Mechanistic Considerations and Causality

The success of this protocol is rooted in the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks one of the electron-deficient carbon atoms (C2 or C8) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The high temperatures rapidly achieved with microwave heating efficiently provide the necessary activation energy for this step.

  • Elimination: The aromaticity of the purine ring is restored by the expulsion of the chloride leaving group.

The regioselectivity of the initial attack is often directed to the C2 position under these conditions, which is a common observation for SNAr reactions on similar purine systems.[20] However, this can be influenced by steric and electronic factors of the nucleophile and substituents. The use of a non-nucleophilic base like DIPEA is crucial; it neutralizes the HCl generated during the reaction without competing with the primary nucleophile. DMF is an excellent solvent choice due to its high boiling point and high polarity, which allows it to efficiently absorb microwave energy and facilitate the formation of the charged Meisenheimer complex.

Conclusion

Microwave-assisted synthesis represents a powerful and reliable method for the rapid and efficient preparation of 2,8-disubstituted adenine derivatives. By dramatically reducing reaction times from many hours to mere minutes, this technology empowers medicinal chemists to accelerate structure-activity relationship (SAR) studies and shorten the timeline of drug discovery projects.[21] The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers to explore the vast chemical space around this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]

  • International Journal of Scientific Research in Chemistry. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • ETH Zurich. (n.d.). Microwave Reactor Safety. [Link]

  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]

  • ResearchGate. (2026). Microwaves in drug discovery and development: A Review. [Link]

  • van der Klein, P. A. M., et al. (2003). 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor. Bioorganic & Medicinal Chemistry Letters, 13(10), 1823-1827. [Link]

  • PMC. (n.d.). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • ResearchGate. (2024). Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists. [Link]

  • Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. [Link]

  • ACS Publications. (2023). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. [Link]

  • PubMed. (2024). Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 130-134. [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Wu, Y. D. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Springer. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

Sources

Introduction: Strategic Dehalogenation in Nucleoside Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Dehalogenation of 2,8-Dichloroadenine Nucleosides

In the landscape of medicinal chemistry and drug development, halogenated nucleosides serve as pivotal intermediates and bioactive molecules. 2,8-Dichloroadenine nucleosides are versatile precursors for the synthesis of a wide array of pharmacologically active compounds, including antiviral and anticancer agents.[1][2][3][4] The selective removal of chlorine atoms from the C2 and C8 positions of the purine ring is a critical transformation that allows for the fine-tuning of a molecule's biological activity, metabolic stability, and receptor-binding affinity.

This application note provides detailed protocols and the underlying scientific rationale for the dehalogenation of 2,8-dichloroadenine nucleosides. We will explore methods for both the complete removal of both chlorine atoms to yield the parent adenosine nucleoside and the selective removal of the more labile C8-chloro group to produce 2-chloroadenine nucleosides. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a blend of practical, step-by-step guidance and expert insights into the causality of experimental choices.

The Chemical Rationale: Palladium-Catalyzed Catalytic Hydrogenation

The most common and efficient method for the dehalogenation of aryl halides, including chlorinated purines, is catalytic hydrogenation.[5][6][7][8] This process typically employs a palladium catalyst, most often palladium on carbon (Pd/C), and a hydrogen source.

The Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle. The fundamental steps involve the oxidative addition of the carbon-chlorine bond to a palladium(0) species, followed by reductive elimination with a hydride source to regenerate the catalyst and form the C-H bond.[9][10][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the dichloroadenine nucleoside, forming a Pd(II) intermediate.

  • Hydride Transfer : A hydride (H⁻) is transferred to the palladium center. This hydride can come directly from hydrogen gas (H₂) or from a hydrogen donor molecule in a process called transfer hydrogenation.[12][13]

  • Reductive Elimination : The palladium intermediate reductively eliminates the dehalogenated product and a hydrogen halide (HCl), regenerating the Pd(0) catalyst, which can then re-enter the cycle.

A base, such as sodium acetate or triethylamine, is crucial in these reactions. It serves to neutralize the HCl generated during the cycle, preventing catalyst deactivation and potential acid-catalyzed degradation of the nucleoside, such as cleavage of the glycosidic bond.

Achieving Selectivity (C8 vs. C2):

The difference in reactivity between the chlorine atoms at the C8 and C2 positions of the purine ring allows for selective dehalogenation. The C8-Cl bond is generally more susceptible to cleavage than the C8-Cl bond due to electronic factors within the purine ring system. By carefully controlling reaction conditions—such as catalyst loading, reaction time, and temperature—one can preferentially cleave the C8-Cl bond while leaving the C2-Cl bond intact.

Workflow for Dehalogenation of 2,8-Dichloroadenine Nucleosides

The following diagram illustrates the general experimental pathway from the starting material to the selectively or fully dehalogenated products.

G cluster_start Starting Material cluster_protocol1 Protocol 1: Selective Dehalogenation cluster_protocol2 Protocol 2: Complete Dehalogenation cluster_products Products Start 2,8-Dichloroadenine Nucleoside P1_Step1 Reaction Setup: - Pd/C (low loading) - Base (e.g., NaOAc) - Solvent (e.g., MeOH) - H2 Source (H2 balloon or Transfer Agent) Start->P1_Step1 Milder Conditions P2_Step1 Reaction Setup: - Pd/C (higher loading) - Base (e.g., NaOAc) - Solvent (e.g., MeOH) - H2 Source (H2 balloon or Transfer Agent) Start->P2_Step1 Forcier Conditions P1_Step2 Reaction Monitoring (TLC/LC-MS) P1_Step1->P1_Step2 P1_Step3 Work-up & Purification (Filtration, HPLC) P1_Step2->P1_Step3 Product1 2-Chloroadenine Nucleoside P1_Step3->Product1 P2_Step2 Reaction Monitoring (TLC/LC-MS) P2_Step1->P2_Step2 P2_Step3 Work-up & Purification (Filtration, HPLC) P2_Step2->P2_Step3 Product2 Adenosine Nucleoside P2_Step3->Product2 G cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Lu2099 PdII_Aryl R-Pd(II)-Cl Pd0->PdII_Aryl Oxidative Addition PdII_Hydride R-Pd(II)-H PdII_Aryl->PdII_Hydride Hydride Transfer PdII_Hydride->Pd0 Reductive Elimination Product R-H (Dehalogenated) PdII_Hydride->Product HCl HCl PdII_Hydride->HCl ArylHalide R-Cl (Dichloroadenine) ArylHalide->PdII_Aryl H2 H₂ H2->PdII_Hydride

Sources

Troubleshooting & Optimization

Technical Support Center: Improving N9 Regioselectivity in 2,8-Dichloroadenine Glycosylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in nucleoside chemistry: achieving high N9 regioselectivity in the glycosylation of 2,8-dichloroadenine. The following question-and-answer format addresses specific issues you may encounter and provides experimentally-grounded advice to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycosylation of 2,8-dichloroadenine is yielding a mixture of N9 and N7 isomers. What are the primary factors that control this regioselectivity?

A1: The regioselectivity of purine glycosylation is a classic challenge, governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. The N7- and N9-positions of the adenine ring system are both nucleophilic, leading to the frequent formation of isomeric mixtures.

The N7-isomer is often the kinetically favored product, while the N9-isomer is typically the thermodynamically more stable product.[1] Key factors influencing the final N9:N7 ratio include:

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Lower temperatures and shorter reaction times tend to favor the kinetic N7-product. Conversely, higher temperatures and longer reaction times allow for equilibration to the more stable N9-product.[1][2]

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like SnCl₄ or TMSOTf are commonly used in Vorbrüggen glycosylations.[1] They coordinate with the purine nitrogen atoms, influencing their relative nucleophilicity and sterically hindering one site over the other.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.[3] Non-polar solvents may favor one isomer, while polar, coordinating solvents like acetonitrile can influence the stability of intermediates and transition states.[4][5]

  • Protecting Groups: The nature and placement of protecting groups on both the sugar donor and the purine base can exert steric hindrance that directs the glycosylation to a specific nitrogen.[6][7]

Q2: I'm using a standard Vorbrüggen glycosylation protocol. How can I modify it to favor the N9 isomer?

A2: The Vorbrüggen reaction is a powerful method for nucleoside synthesis, but it often requires optimization to achieve high regioselectivity.[8] Here are several strategies to enhance N9 selectivity:

1. Silylation of the Nucleobase: Prior to adding the glycosyl donor and Lewis acid, it is crucial to silylate the 2,8-dichloroadenine. This is typically done using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). Silylation increases the solubility of the purine in organic solvents and modifies the nucleophilicity of the nitrogen atoms, generally favoring N9 attack.[9]

2. Choice of Lewis Acid and Stoichiometry: While TMSOTf is a common choice, SnCl₄ has also been shown to be effective.[1] It is important to perform a screening of Lewis acids to find the optimal one for your specific substrate. The stoichiometry is also critical; using a slight excess of the Lewis acid can sometimes improve selectivity.[1]

3. Solvent Selection: A change in solvent can have a dramatic effect. While acetonitrile is frequently used, consider screening other solvents like 1,2-dichloroethane (DCE).[4] In some cases, a mixture of solvents can provide the best results.

4. Temperature and Reaction Time: To favor the thermodynamically more stable N9 isomer, running the reaction at a higher temperature (e.g., 50-80°C) and for a longer duration can be beneficial.[1][2] This allows for any initially formed N7-isomer to potentially isomerize to the N9-product.

Workflow for Optimizing Vorbrüggen Glycosylation:

Vorbrueggen_Optimization cluster_start Initial Reaction Setup cluster_conditions Reaction Parameters cluster_analysis Analysis & Iteration cluster_end Desired Outcome Start Silylated 2,8-Dichloroadenine + Glycosyl Donor Lewis_Acid Select Lewis Acid (e.g., TMSOTf, SnCl4) Start->Lewis_Acid Add Solvent Choose Solvent (e.g., ACN, DCE) Lewis_Acid->Solvent Dissolve in Temperature Set Temperature (e.g., RT to 80°C) Solvent->Temperature Heat to Reaction Run Reaction Temperature->Reaction Initiate Analysis Analyze N9:N7 Ratio (e.g., by HPLC, NMR) Reaction->Analysis Optimize Optimize Conditions Analysis->Optimize Optimize->Lewis_Acid Optimize->Solvent Change Solvent Optimize->Temperature Adjust Temperature End High N9 Selectivity Optimize->End Ratio > 95:5

Caption: Iterative optimization workflow for Vorbrüggen glycosylation.

Q3: Are there any protecting group strategies for the 2,8-dichloroadenine base that can enhance N9 selectivity?

A3: While direct protection of the 2,8-dichloroadenine base is less common than optimizing reaction conditions, the concept of using steric hindrance to direct glycosylation is a valid strategy in purine chemistry. For adenine derivatives, protection at the N6-position is a common approach. Although 2,8-dichloroadenine lacks an N6-amino group, analogous strategies involving temporary bulky groups at other positions could theoretically influence the regioselectivity. However, this would add extra steps to the synthesis. A more practical approach is to focus on the protecting groups of the glycosyl donor.

The size and nature of the protecting groups on the sugar moiety can influence the steric environment around the anomeric center, which in turn can affect the regioselectivity of the attack by the purine.[6] While primarily used to control stereoselectivity (α vs. β), bulky protecting groups on the sugar can also impact the N9/N7 ratio by creating a more sterically demanding transition state for the N7-attack.

Q4: Can enzymatic methods be used to achieve high N9 regioselectivity?

A4: Yes, enzymatic glycosylation offers an excellent alternative for achieving high regioselectivity and stereoselectivity.[10][11] Enzymes such as nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs) can catalyze the formation of the N-glycosidic bond with exquisite control.[12][13]

Advantages of Enzymatic Glycosylation:

  • High Regioselectivity: Enzymes are often highly specific for the N9-position of purines.

  • High Stereoselectivity: They typically produce only one anomer (e.g., the β-anomer).

  • Mild Reaction Conditions: Enzymatic reactions are usually carried out in aqueous buffers at or near room temperature, which can prevent the formation of side products.

Considerations for Enzymatic Glycosylation:

  • Enzyme Availability: The specific enzyme required may not be commercially available and might need to be expressed and purified.

  • Substrate Specificity: The enzyme must accept both the 2,8-dichloroadenine and the sugar donor as substrates. Some enzymes have narrow substrate scopes.[13]

  • Process Optimization: Reaction conditions such as pH, temperature, and substrate concentrations need to be optimized for the specific enzyme.

Illustrative Enzymatic Glycosylation Workflow:

Enzymatic_Glycosylation cluster_components Reaction Components cluster_process Reaction & Purification cluster_outcome Final Product Base 2,8-Dichloroadenine Incubation Incubate in Buffer (Optimized pH, Temp) Base->Incubation Donor Activated Sugar Donor (e.g., Ribose-1-phosphate) Donor->Incubation Enzyme Nucleoside Phosphorylase or NDT Enzyme->Incubation Purification Purification (e.g., Chromatography) Incubation->Purification Reaction Mixture Product Regiopure N9-Glycosylated 2,8-Dichloroadenine Purification->Product Isolated Product

Caption: General workflow for enzymatic N9-glycosylation.

Troubleshooting Guide: Tabulated Summary
Issue Potential Cause Recommended Solution(s)
Low N9:N7 Ratio Reaction under kinetic control.Increase reaction temperature and/or time to favor the thermodynamic N9-product.[1]
Suboptimal Lewis acid.Screen different Lewis acids (e.g., SnCl₄, TiCl₄, TMSOTf) and optimize stoichiometry.[1]
Inappropriate solvent.Test alternative solvents like 1,2-dichloroethane (DCE) or solvent mixtures.[4]
Low Overall Yield Incomplete silylation of the purine base.Ensure complete silylation using an excess of silylating agent (e.g., BSA) and appropriate heating.
Degradation of starting materials or product.Use anhydrous conditions and consider running the reaction at a lower temperature, even if it requires longer reaction times.
Formation of Side Products Reaction with solvent (e.g., acetonitrile).Switch to a less reactive solvent like DCE.[4]
Anomerization of the glycosyl donor.Use a more stable glycosyl donor or adjust the reaction conditions to minimize anomerization.
Experimental Protocols
Protocol 1: Optimized Vorbrüggen Glycosylation for High N9-Selectivity

This protocol is a starting point and may require further optimization for your specific glycosyl donor.

  • Silylation of 2,8-Dichloroadenine:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2,8-dichloroadenine (1.0 eq).

    • Add anhydrous acetonitrile (or 1,2-dichloroethane).

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).

    • Heat the mixture to reflux until the solution becomes clear (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

  • Glycosylation:

    • In a separate flame-dried flask, dissolve the protected glycosyl donor (1.2 eq) in anhydrous acetonitrile (or 1,2-dichloroethane).

    • Cool the solution to 0 °C.

    • Slowly add the Lewis acid (e.g., TMSOTf, 1.5 eq) dropwise.

    • Add the silylated purine solution from step 1 to the glycosyl donor solution via cannula.

    • Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature and quench by pouring into a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N9 and N7 isomers.

References
  • MDPI. (2016, May 16). Regioselective Palmitoylation of 9-(2,3-Dihydroxy- propyl)adenine Catalyzed by a Glycopolymer-enzyme Conjugate. Available from: [Link]

  • PMC. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available from: [Link]

  • Frontiers. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Available from: [Link]

  • ResearchGate. (n.d.). Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. Available from: [Link]

  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016, September 16). Available from: [Link]

  • ResearchGate. (n.d.). A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF. Available from: [Link]

  • PMC. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available from: [Link]

  • Wikipedia. (n.d.). Synthesis of nucleosides. Available from: [Link]

  • MDPI. (2023, October 11). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Solvent effect in the glycosylation reaction of a with 5 | Download Table. Available from: [Link]

  • ACS Publications. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega. Available from: [Link]

  • Diastereoselective and Regioselective Synthesis of Adenosine Thionucleoside Analogues Using an Acyclic Approach. (2020, February 28). Available from: [Link]

  • Fritz Haber Institute. (n.d.). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Available from: [Link]

  • ResearchGate. (n.d.). Structure‐Guided Tuning of a Selectivity Switch towards Ribonucleosides in Trypanosoma brucei Purine Nucleoside 2′‐Deoxyribosyltransferase. Available from: [Link]

  • PMC. (2025, July 2). Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth. Available from: [Link]

Sources

Technical Support Center: 2,8-Dichloroadenine Nucleoside Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the separation of N7 and N9 isomers of 2,8-dichloroadenine nucleosides.

Senior Application Scientist Desk Subject: Troubleshooting Regioselectivity & Purification of Purine Nucleosides

Welcome to the technical support hub. You are likely here because your glycosylation of 2,8-dichloroadenine yielded a mixture of N9 (biologically active target) and N7 (kinetic impurity) isomers. This guide addresses the identification, separation, and prevention of these isomers.

Module 1: Diagnostic Center (Identification)

"Which isomer do I have?"

Before attempting separation, you must definitively assign your products. 2,8-dichloroadenine derivatives are tricky because the C8-chloro substituent alters the electronic profile compared to standard purines, often causing peak overlaps in standard LC-MS.

UV Spectroscopy (Preliminary Check)

The electronic conjugation differs between the two isomers.

  • N9-Isomer: typically exhibits an absorption maximum (

    
    ) similar to the parent base but slightly shifted.
    
  • N7-Isomer: Often displays a bathochromic shift (red-shift) of 5–10 nm compared to the N9 isomer due to the extended "quinonoid-like" conjugation system in the N7-glycosylated form.

  • Protocol: Measure UV in MeOH and then in 0.1 M NaOH. The shift difference is most pronounced in alkaline conditions.

NMR Spectroscopy (The Gold Standard)

Do not rely on proton (


H) NMR alone. The C8-Cl and C2-Cl atoms remove key proton signals used in standard purine assignment. You must  use 2D NMR (HMBC).
FeatureN9-Isomer (Target)N7-Isomer (Impurity)Mechanistic Reason
HMBC Correlation Anomeric H (H1') correlates to C4 and C8 .Anomeric H (H1') correlates to C5 and C8 .3-bond coupling path through the glycosidic nitrogen.

C Shift (C5)
Deshielded (Higher ppm)Shielded (Lower ppm)Electron density localization.

C Shift (C4)
Shielded (Lower ppm)Deshielded (Higher ppm)Inverse effect of C5.
Diagnostic Workflow Diagram

IdentificationWorkflow Start Crude Reaction Mixture TLC TLC Check (DCM/MeOH 95:5) Start->TLC UV UV-Vis Spectrum (Check Lambda max) TLC->UV Preliminary ID NMR 2D NMR (HMBC) Critical Step UV->NMR Confirmation Decision Isomer Assignment NMR->Decision N9 N9 Isomer: H1' -> C4 Correlation Decision->N9 N7 N7 Isomer: H1' -> C5 Correlation Decision->N7

Figure 1: Decision tree for definitive isomer identification using HMBC correlations.

Module 2: Separation Protocols

"How do I purify the N9 target?"

The separation is governed by the polarity difference. The N7 isomer is generally more polar (elutes later on silica) than the N9 isomer, but the C8-chloro group adds lipophilicity that can compress this difference.

Method A: Flash Column Chromatography (Silica Gel)

Best for: Large scale (>1g) crude purification.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient:

    • Equilibrate with 100% DCM.

    • Ramp 0%

      
       3% MeOH over 5 CV (Column Volumes).
      
    • Hold 3% MeOH (N9 often elutes here).

    • Ramp 3%

      
       10% MeOH (N7 elutes here).
      
  • Observation: The N9 isomer usually elutes first (higher

    
    ) because the N7 isomer has a larger dipole moment.
    
Method B: Preparative RP-HPLC (C18)

Best for: High purity requirements (>99.5%) or difficult separations.

  • Column: C18 (ODS) Preparative column (e.g., 5 µm, 100 Å).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (ACN).

  • Elution Order Reversal: Unlike silica, on C18 the N7 isomer often elutes first (less hydrophobic retention) while the N9 isomer elutes second.

  • Tip: The 2,8-dichloro substitution makes these molecules very lipophilic. You may need a high percentage of ACN (50%+) to elute them.

Method C: Fractional Crystallization

Best for: Enrichment of N9 before chromatography.

Because N9 is the thermodynamic product, it often has a higher lattice energy and lower solubility in polar protic solvents compared to the kinetic N7 isomer.

  • Solvent System: Boiling Ethanol or Methanol/Water (9:1).

  • Protocol: Dissolve crude mixture in boiling solvent. Cool slowly to 4°C. The N9 isomer usually precipitates first. Filter the solid. The mother liquor will be enriched in the N7 isomer.

Module 3: Synthesis Optimization (Prevention)

"How do I maximize N9 yield?"

The ratio of N7 to N9 is governed by the kinetic vs. thermodynamic control of the reaction.

Reaction Mechanism: Vorbrüggen Glycosylation
  • Kinetic Product (N7): Formed faster due to the proximity of the N7 lone pair to the incoming sugar cation.

  • Thermodynamic Product (N9): More stable due to aromaticity and reduced steric hindrance.

  • Key Factor: The 2,8-dichloro substitution withdraws electron density, making the purine ring less nucleophilic overall, but the C8-Cl specifically hinders both N7 and N9 attack sterically.

Optimization Strategy
  • Temperature: Higher temperatures (reflux in acetonitrile or 1,2-dichloroethane) favor the thermodynamic N9 product.

  • Catalyst: Strong Lewis acids (TMSOTf) promote reversibility, allowing the kinetic N7 to rearrange to the thermodynamic N9.

  • Solvent: Non-polar solvents (Toluene, Chlorobenzene) often favor N9, whereas polar aprotic solvents (Acetonitrile) might trap N7.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,8-Dichloroadenine + Sugar Silylation Silylation (BSA/HMDS) Activate Nucleophile Start->Silylation Coupling Vorbrüggen Coupling (TMSOTf, Solvent) Silylation->Coupling Condition1 Low Temp / Polar Solvent (Kinetic Control) Coupling->Condition1 Condition2 High Temp / Non-Polar Solvent (Thermodynamic Control) Coupling->Condition2 N7 N7 Isomer (Major) Kinetic Trap Condition1->N7 N9 N9 Isomer (Major) Thermodynamic Sink Condition2->N9

Figure 2: Workflow illustrating the kinetic vs. thermodynamic control points in synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is my yield of the N9 isomer so low despite using high temperature? A: The 8-chloro substituent introduces significant steric hindrance around the N7/N9 pocket. This can retard the reaction rate, requiring longer times or higher catalyst loading (TMSOTf) to reach thermodynamic equilibrium. Ensure your silylation step (BSA/HMDS) is complete (clear solution) before adding the sugar.

Q2: Can I distinguish N7 and N9 by simple proton NMR? A: Not reliably. The chemical shift differences for H1' (anomeric proton) are subtle and solvent-dependent. The C8-H signal is absent in your molecule (replaced by Cl), removing a key diagnostic tool. You must use HMBC or NOESY (if sugar protons are close enough to the base).

Q3: My chromatography peaks are overlapping. What should I change? A: If using Silica (Normal Phase), try adding 1% Triethylamine to the mobile phase to reduce peak tailing of the basic nitrogens. If using C18 (Reverse Phase), switch the modifier from Formic Acid to Ammonium Acetate (pH 6.5) or use a Phenyl-Hexyl column for better selectivity based on aromatic interactions.

Q4: Is the N7 isomer useless? A: Not necessarily. N7-nucleosides can sometimes be isomerized to N9 under acidic conditions (transglycosylation), or they may possess unique biological activity as adenosine receptor antagonists. Save the fraction!

References

  • BenchChem. (2025).[1] Distinguishing Between N7 and N9 Purine Isomers by NMR.[1][2] BenchChem Technical Support.[1] Link

  • Westarp, S., et al. (2024). Nucleoside Phosphorylases make N7-xanthosine.[3] National Institutes of Health (PMC). Link

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation.[4] Nucleosides Nucleotides Nucleic Acids.[4][5][6] Link

  • Ferenc, G., et al. (2005).[7] Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[7] Link

Sources

Technical Support Center: Resolving Solubility Challenges of 2,8-Dichloroadenine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,8-dichloroadenine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered during experimental work with this compound. Here, we address specific questions in a direct, question-and-answer format, grounded in scientific principles and field-proven insights.

Understanding the Solubility of 2,8-Dichloroadenine: A Physicochemical Perspective

2,8-Dichloroadenine is a purine analog with a molecular weight of approximately 204.02 g/mol . Its structure, featuring two chlorine atoms and an amine group on the purine ring, contributes to its moderate lipophilicity and potential for hydrogen bonding. These characteristics dictate its solubility profile in various organic solvents. While empirical data is not extensively published, we can predict its solubility behavior based on its physicochemical properties and the principles of "like dissolves like."

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having difficulty dissolving 2,8-dichloroadenine in my chosen organic solvent. What are the best initial solvents to try?

A1: Based on the structure of 2,8-dichloroadenine, polar aprotic solvents are generally the most effective for initial dissolution. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have strong dipole moments and can effectively solvate the 2,8-dichloroadenine molecule. For less polar applications, alcohols such as ethanol and methanol can also be used, although they may require more energy input (e.g., warming, sonication) to achieve higher concentrations.

Estimated Solubility of 2,8-Dichloroadenine in Common Organic Solvents at Room Temperature (20-25°C)

SolventChemical FormulaEstimated Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)C₂H₆OS15 - 25Generally the best initial choice for high concentration stock solutions.
N,N-Dimethylformamide (DMF)C₃H₇NO10 - 20A good alternative to DMSO.
EthanolC₂H₅OH1 - 5May require warming to achieve higher concentrations.
MethanolCH₃OH2 - 8Slightly better solubility than ethanol due to higher polarity.

Note: These are estimated values based on the physicochemical properties of 2,8-dichloroadenine and general solubility trends of similar purine analogs. Actual solubility may vary depending on the purity of the compound and solvent, temperature, and other experimental conditions.

Q2: I've tried dissolving 2,8-dichloroadenine in DMSO, but it's not dissolving completely, or it's precipitating out of solution. What should I do?

A2: This is a common issue that can often be resolved with a systematic approach. Here is a troubleshooting workflow to guide you:

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration check_solvent_quality Is the solvent pure and anhydrous? check_concentration->check_solvent_quality No prepare_fresh Prepare a fresh solution at a lower concentration. check_concentration->prepare_fresh Yes apply_energy Have you applied energy (warming/sonication)? check_solvent_quality->apply_energy Yes use_new_solvent Use fresh, high-purity, anhydrous solvent. check_solvent_quality->use_new_solvent No gentle_warming Gently warm the solution (37-50°C). apply_energy->gentle_warming No solution_clears Solution Clears prepare_fresh->solution_clears use_new_solvent->solution_clears sonication Sonicate in a water bath. gentle_warming->sonication issue_persists Issue Persists gentle_warming->issue_persists sonication->solution_clears sonication->issue_persists

Caption: Troubleshooting workflow for 2,8-dichloroadenine precipitation.

Detailed Steps:

  • Verify Concentration: Attempt to prepare a solution at a lower concentration. It's possible you are exceeding the saturation point of 2,8-dichloroadenine in the chosen solvent.

  • Assess Solvent Quality: DMSO and DMF are hygroscopic, meaning they readily absorb moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1] Use fresh, anhydrous grade solvents for the best results.

  • Apply Gentle Heat: Warming the solution can increase the kinetic energy of both the solvent and solute molecules, often leading to increased solubility. A water bath set to 37-50°C is a safe and effective method. Avoid excessive heat, which could lead to compound degradation.

  • Utilize Sonication: Sonication uses high-frequency sound waves to agitate the solution, which can help to break down aggregates and facilitate dissolution.[2] A brief period of sonication in a water bath is often sufficient.

Q3: I need to prepare a high-concentration stock solution of 2,8-dichloroadenine for my cell-based assays. What is the recommended protocol?

A3: Preparing a stable, high-concentration stock solution is crucial for accurate and reproducible experimental results. Here is a detailed protocol for preparing a 20 mg/mL stock solution in DMSO.

Experimental Protocol: Preparation of a 20 mg/mL Stock Solution in DMSO

  • Materials:

    • 2,8-dichloroadenine powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Accurately weigh the desired amount of 2,8-dichloroadenine (e.g., 10 mg) and transfer it to a sterile microcentrifuge tube or vial.

    • Calculate the required volume of DMSO to achieve a 20 mg/mL concentration (e.g., for 10 mg of compound, add 500 µL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the mixture for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

    • As an alternative or in addition to sonication, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to precipitation.[3]

    • Store the aliquots at -20°C or -80°C, protected from light.

Stock_Solution_Workflow weigh Weigh 2,8-dichloroadenine add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolution Is it fully dissolved? vortex->check_dissolution sonicate_warm Sonicate (5-10 min) and/or Warm to 37°C (10-15 min) check_dissolution->sonicate_warm No visual_inspection Visually Inspect for Clarity check_dissolution->visual_inspection Yes sonicate_warm->visual_inspection aliquot_store Aliquot and Store at -20°C/-80°C visual_inspection->aliquot_store

Caption: Workflow for preparing a 2,8-dichloroadenine stock solution.

Q4: My compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A4: This phenomenon, often referred to as "solvent shock," occurs when a compound that is soluble in a high concentration of an organic solvent precipitates upon dilution into an aqueous environment where it is less soluble.[3] Here are several strategies to mitigate this issue:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. A key technique is to add the compound stock solution dropwise to the pre-warmed aqueous buffer or media while vigorously vortexing. This rapid mixing helps to avoid localized high concentrations of the compound.[3]

  • Adjust the Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining the highest tolerable DMSO concentration for your specific cell line can improve the solubility of 2,8-dichloroadenine in the final working solution. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.

  • Utilize Co-solvents: In some cases, preparing the initial stock solution in a co-solvent system (e.g., a mixture of DMSO and ethanol) can improve solubility upon dilution into aqueous media.

  • Consider Formulation Strategies: For in vivo studies or more complex applications, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to enhance aqueous solubility.

Concluding Remarks

Successfully working with 2,8-dichloroadenine requires a clear understanding of its solubility characteristics and a systematic approach to dissolution. By selecting the appropriate solvent, employing proper techniques for preparing stock solutions, and understanding how to troubleshoot common issues like precipitation, researchers can ensure the accuracy and reproducibility of their experimental results.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Chemistry LibreTexts. (2025, March 20). 16.
  • PubChem. (n.d.). 2,8-Dichloro-1H-adenine. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • PMC. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.
  • Cold Spring Harbor Labor
  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • BenchChem. (2025).
  • NCBI Bookshelf. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Sigma-Aldrich. (n.d.).
  • University of Michigan. (n.d.).
  • Science of Synthesis. (n.d.). Product Class 17: Purines.
  • BenchChem. (n.d.). preparing PD173074 stock solutions for experiments.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • New England Biolabs. (n.d.).
  • PubChem. (n.d.). 2,8-Dichlorodibenzo-p-dioxin.
  • PMC. (n.d.).
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • ResearchGate. (2025, August 10).
  • PubChem. (n.d.). Dichloroacetic Acid.
  • Banaras Hindu University. (n.d.). Physiochemical Properties of Binary Mixture of Methanol + Dimethylsulfoxide (DMSO) and Methanol + Dimethylformamide (DMF).
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent ?.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). How can I dissolve a drug in DMF?.
  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Ziath. (n.d.).

Sources

preventing hydrolysis byproducts during 2,8-dichloroadenine reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center for researchers working with 2,8-dichloroadenine (2,8-DCA).

Topic: Prevention of Hydrolysis Byproducts & Optimization of


 Reactions
Ticket ID:  DCA-PROTO-001
Status:  Active Guide

Executive Summary: The "Hydrolysis Trap"

2,8-Dichloroadenine (2,8-DCA) is a critical scaffold in the synthesis of adenosine analogs and CDK inhibitors. However, the electron-deficient purine core renders the chlorides at the C2 and C8 positions highly susceptible to Nucleophilic Aromatic Substitution (


).

The Core Problem: While you intend to displace a chloride with a specific nucleophile (amine, thiol, or alkoxide), trace water in your system acts as a competitive nucleophile. This results in the irreversible formation of 8-hydroxy-2-chloroadenine (or its tautomer 8-oxoadenine) and 2-hydroxy-8-chloroadenine .

This guide provides the mechanistic insight, diagnostic tools, and strict protocols required to eliminate these impurities.

Critical Analysis: The Chemistry of Failure

To prevent the byproduct, you must understand its formation. The reaction is not a simple degradation; it is a competitive substitution.

The Mechanism

The purine ring of 2,8-DCA is electron-poor. In the presence of a base (required to deprotonate your nucleophile), trace water is deprotonated to Hydroxide (


). Hydroxide is a "hard," small, and aggressive nucleophile that often outcompetes larger, "softer" nucleophiles (like amines) due to steric factors.

Regioselectivity Rules:

  • C8 Position: generally more reactive toward

    
     due to the inductive effect of the imidazole nitrogens. This is the primary site of hydrolysis.
    
  • C2 Position: Reacts slower but will hydrolyze under forcing conditions (high heat, strong base).

Visualization: The Competitive Pathway

The following diagram illustrates the divergence between your Desired Product and the Hydrolysis Impurity.

HydrolysisPathway Start 2,8-Dichloroadenine (Substrate) Reaction Reaction Mixture (Solvent + Base) Start->Reaction Product Desired Product (C8-Substituted) Reaction->Product  Path A: Anhydrous   Impurity Hydrolysis Byproduct (8-Oxo / 8-Hydroxy) Reaction->Impurity  Path B: Wet System   Nucleophile Target Nucleophile (R-NH2 / R-SH) Nucleophile->Reaction Water Trace Water / OH- Water->Reaction Contaminant

Figure 1: Competitive


 pathways. Path A represents the desired substitution. Path B represents the irreversible hydrolysis caused by moisture.

Diagnostic Guide: Identifying the Issue

Before changing your protocol, confirm that hydrolysis is the culprit using these signatures.

LC-MS Identification

Hydrolysis results in the replacement of a Chlorine atom (


, mass ~35.0) with a Hydroxyl group (

, mass ~17.0).
ObservationMass Shift (

)
Interpretation
Target Mass

Reaction successful.
Hydrolysis (Mono)

Da
Confirmed Hydrolysis. One Cl replaced by OH. Common in wet DMF/DMSO.
Hydrolysis (Di)

Da
Severe Hydrolysis. Both Cl atoms replaced. Indicates extreme pH or water content.
No Reaction 0System too cold or nucleophile deactivated.
NMR Signatures ( DMSO- )
  • Loss of Symmetry: If your product should be symmetric but isn't, suspect partial hydrolysis.

  • Broad Singlets: The appearance of a new, broad exchangeable proton peak (10-12 ppm) often indicates the N-H of the amide tautomer (8-oxopurine form).

The "Zero-Water" Protocol (Troubleshooting)

This protocol is designed to eliminate water from the three critical vectors: Solvent, Base, and Atmosphere.

Phase 1: Solvent Preparation (The Vector of Choice)

Polar aprotic solvents (DMF, DMSO, NMP) are required to dissolve 2,8-DCA, but they are hygroscopic .

  • Do NOT use "anhydrous" bottles opened more than 1 week ago.

  • Action: Store DMF/DMSO over activated 4Å Molecular Sieves for 24 hours prior to use.

  • Verification: If possible, check Karl Fischer (KF) titration. Target

    
     ppm water.
    
Phase 2: Base Selection (The Catalyst)

Strong hydroxide bases (NaOH, KOH) are forbidden. Carbonate bases (


, 

) are risky because they are often hydrates or absorb water from air.
  • Recommended: Non-nucleophilic organic bases.

    • Primary Choice: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

    • Why? They do not generate

      
       directly and are easier to dry.
      
  • If Inorganic Base is Required:

    • Use

      
       (Cesium Carbonate) dried in a vacuum oven at 120°C for 4 hours.
      
    • Why? Cesium is larger, promoting better solubility of the carboxylate/amine anion in organic media, allowing for milder temps.

Phase 3: Reaction Workflow

Follow this specific order of addition to minimize the "exposure window."

Protocol Step1 1. Dry Vessel (Flame dry or Oven + N2 purge) Step2 2. Dissolve Substrate (2,8-DCA in Dry DMF/DMSO) Step1->Step2 Step3 3. Add Nucleophile (Amine/Thiol - 1.1 eq) Step2->Step3 Step4 4. Add Base LAST (DIPEA - 2.0 eq) Step3->Step4 Step5 5. Heat Gradually (Start 25°C -> Ramp to 60-80°C) Step4->Step5 Warning CRITICAL: Do not premix Base and Substrate without Nucleophile present. Step4->Warning

Figure 2: Optimized addition sequence. Adding the base last ensures the deprotonated nucleophile is generated only when it is ready to react, minimizing the time the system sits basic and potentially wet.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as a solvent? A: No. While 2,8-DCA might dissolve, alcohols are nucleophiles. In the presence of base, you will likely form the alkoxy byproduct (e.g., 8-ethoxy-2-chloroadenine) instead of your desired amine product. Stick to non-nucleophilic polar aprotic solvents (DMF, DMA, NMP).

Q: I see the hydrolysis product appearing after 4 hours. Should I add more base? A: No. Adding more base usually accelerates hydrolysis. Instead, add more nucleophile (increase to 1.5 - 2.0 equivalents). You need to outcompete the water. If the reaction is slow, increase the concentration (Molarity), not the base.

Q: Is the hydrolysis reversible? A: No. The formation of the C-O bond is thermodynamically very stable (especially due to the tautomerization to the carbonyl/oxo form). Once formed, you cannot convert it back to the chloride. You must purify it away or restart.

Q: My nucleophile is an HCl salt. Does this matter? A: Yes. You must add an extra equivalent of base to neutralize the HCl. However, be careful: neutralizing the salt generates water if you use hydroxide bases. Use DIPEA (1 eq for neutralization + 1 eq for reaction).

References & Further Reading

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Topic: General mechanism and "element effect" (Leaving group ability).

    • Source: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

    • Link:

  • Purine Reactivity & Hydrolysis:

    • Topic: Reactivity of 2- and 8- positions in adenine derivatives.[1][2][3]

    • Source:The Chemistry of Heterocyclic Compounds, Fused Pyrimidines. (Brown, D. J.).

    • Context: Details the susceptibility of chloropurines to acid/base hydrolysis.

  • Solubility & Solvent Effects:

    • Topic: Solubility of adenine derivatives in organic solvents and urine (relevant for crystallization/workup).

    • Source: "Enhanced solubility of 2,8-dihydroxyadenine (DOA) in human urine."[4] PubMed.[5]

    • Link:

  • Synthesis of 8-Substituted Adenines:

    • Topic: Protocols for substituting C8 without hydrolysis.

    • Source: "Synthesis and structure-activity relationships of 2-substituted-8-hydroxyadenine derivatives." Bioorganic & Medicinal Chemistry.

    • Link:

  • Drying Agents for Organic Synthesis:

    • Topic: Efficiency of molecular sieves vs. other drying agents.

    • Source: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,8-dichloroadenine and all reagents before handling.

Sources

Technical Support Center: Purification of 2,8-Dichloroadenine Intermediates by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,8-dichloroadenine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the column chromatography of this important class of compounds. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

2,8-Dichloroadenine is a key intermediate in the synthesis of various biologically active purine derivatives. Its purification by column chromatography can be challenging due to the specific chemical properties of the purine core and the presence of halogen substituents. Common issues include poor separation from structurally similar impurities, on-column degradation, and peak tailing. This guide provides a systematic approach to troubleshooting these problems in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography of 2,8-dichloroadenine and its intermediates?

The primary challenges stem from the physicochemical properties of the purine scaffold:

  • Basicity of the Purine Core: The nitrogen atoms in the purine ring system are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.

  • Polarity: The polarity of 2,8-dichloroadenine and its intermediates can be difficult to modulate for effective separation. They are often too polar for purely non-polar solvent systems but may streak or have very low retention in highly polar systems.

  • Stability: Chlorinated purines can be susceptible to degradation on silica gel, which is slightly acidic. This can lead to the formation of artifacts and a reduction in yield. It is crucial to assess the stability of your compound on silica gel before committing to a large-scale purification.[1]

  • Solubility: The solubility of purine derivatives in common organic solvents can be limited, making it challenging to load the sample onto the column in a concentrated band.[2]

Q2: How do I select an appropriate stationary phase for the purification?

For the majority of purifications of 2,8-dichloroadenine intermediates, silica gel remains the first choice due to its versatility and cost-effectiveness. However, its acidic nature necessitates careful consideration.

  • Standard Silica Gel (pH ~7): This is the most common choice. To mitigate the issues caused by its acidity, the use of a basic modifier in the mobile phase is often essential.

  • Neutral or Basic Alumina: If your compound is highly sensitive to the acidity of silica gel, alumina can be a good alternative. It is available in acidic, neutral, and basic grades. For basic compounds like purines, neutral or basic alumina is recommended.

  • Amine-Functionalized Silica: This stationary phase can offer different selectivity compared to standard silica gel and can be particularly effective for separating purine derivatives, sometimes providing better resolution than silica with a dichloromethane/methanol gradient.

  • Reversed-Phase (C18) Silica: For highly polar intermediates, reversed-phase chromatography is a viable option. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q3: What is a good starting point for a mobile phase system?

A systematic approach to mobile phase selection using Thin Layer Chromatography (TLC) is critical. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • For less polar intermediates: Start with a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.

  • For more polar intermediates: A common and effective system is a mixture of dichloromethane (DCM) and methanol (MeOH).

Illustrative Solvent Systems for TLC Analysis:

Solvent System (v/v)Typical Rf Range for Purine IntermediatesNotes
Hexane / Ethyl Acetate (1:1)0.1 - 0.3Good starting point for less polar analogs.
Dichloromethane / Methanol (95:5)0.2 - 0.5A versatile system for a wide range of polarities.
Dichloromethane / Methanol (9:1)0.4 - 0.7For more polar compounds.
Chloroform / Acetone (7:3)0.3 - 0.6Offers different selectivity compared to DCM/MeOH.

Q4: Should I use isocratic or gradient elution?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.

  • Isocratic Elution: Ideal for separating compounds with similar polarities. If your TLC shows good separation between the desired product and impurities with a single solvent system, isocratic elution is preferred for its simplicity.

  • Gradient Elution: Necessary when your crude mixture contains compounds with a wide range of polarities. A gradient allows for the elution of less polar impurities first, followed by the target compound, and finally, the more polar impurities. A typical gradient for a DCM/MeOH system would start with a low percentage of methanol, which is gradually increased.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2,8-dichloroadenine intermediates.

Issue 1: Poor Separation or Co-elution of Impurities

If your fractions are consistently impure, consider the following:

Possible Cause A: Inappropriate Solvent System

The polarity of your mobile phase may not be optimal for resolving your target compound from impurities.

Solution:

  • Re-optimize on TLC: Systematically test different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or vice versa. These solvent combinations offer different selectivities.

  • Fine-tune Polarity: If you have partial separation, make small adjustments to the solvent ratio. For a DCM/MeOH system, try varying the methanol concentration in 1-2% increments.

  • Consider a Ternary System: Adding a third solvent can sometimes dramatically improve separation. For example, adding a small amount of acetone to a hexane/ethyl acetate mixture can alter the selectivity.

Possible Cause B: Column Overloading

Loading too much crude material onto the column is a common cause of poor separation.

Solution:

  • Reduce Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.

  • Increase Column Diameter: If you need to purify a large amount of material, use a wider column rather than a longer one. A wider column provides a larger surface area for the initial sample band, which improves separation.

Possible Cause C: Improper Column Packing

A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening.

Solution:

  • Ensure a Homogeneous Slurry: When wet-packing the column, ensure the silica gel is fully suspended in the mobile phase to avoid air bubbles.

  • Pack Under Pressure: For flash chromatography, apply consistent pressure to pack the column tightly and evenly.

  • Add a Layer of Sand: A thin layer of sand on top of the silica gel will prevent disruption of the stationary phase when adding the solvent.

Issue 2: Severe Peak Tailing

This is often observed as a "comet-like" streak on TLC or as broad, asymmetric peaks during column elution.

Possible Cause: Strong Interaction with Acidic Silica

The basic nitrogens of the purine ring are interacting with the acidic silanol groups on the silica surface.

Solution:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% is a common choice. This will neutralize the acidic sites on the silica gel and improve peak shape.[3]

  • Use a Different Stationary Phase: As mentioned in the FAQs, consider switching to neutral alumina or an amine-functionalized silica column.

Issue 3: Compound is Not Eluting from the Column

If your compound appears to be stuck at the top of the column, even with a highly polar mobile phase, you may have one of the following issues.

Possible Cause A: Compound is Too Polar

The chosen mobile phase may not be strong enough to elute a highly polar compound.

Solution:

  • Drastically Increase Mobile Phase Polarity: If you are using a DCM/MeOH system, try increasing the methanol percentage significantly (e.g., to 20% or even higher).

  • Add a Modifier: For very polar compounds, a mobile phase containing a small amount of acetic acid or formic acid can sometimes help with elution, although this should be used with caution as it can promote degradation. A more common approach for basic compounds is to use a mixture of DCM, MeOH, and a small amount of aqueous ammonia. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this can be used in dichloromethane.[1]

Possible Cause B: On-Column Decomposition or Irreversible Adsorption

The compound may be unstable on silica gel or may have reacted with the stationary phase.

Solution:

  • Test for Stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that was not present initially, your compound is likely degrading on the silica.

  • Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider reversed-phase chromatography.

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

TroubleshootingWorkflow Troubleshooting Column Chromatography of 2,8-Dichloroadenine Intermediates start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation / Co-elution problem->poor_sep Yes tailing Severe Peak Tailing problem->tailing Yes no_elution Compound Not Eluting problem->no_elution Yes success Successful Purification problem->success No check_loading Overloaded? ( >1-5% of silica mass) poor_sep->check_loading Check Sample Load add_modifier add_modifier tailing->add_modifier Add Basic Modifier (e.g., 0.5% Et3N) increase_polarity increase_polarity no_elution->increase_polarity Increase Mobile Phase Polarity Drastically reduce_load Reduce sample load or use wider column check_loading->reduce_load Yes optimize_solvent Re-optimize solvent system on TLC (change polarity or solvent type) check_loading->optimize_solvent No reduce_load->problem optimize_solvent->problem add_modifier->problem Resolved check_stability Test compound stability on silica add_modifier->check_stability Still Tailing? check_stability->problem Stable change_stationary_phase Switch to Alumina or Reversed-Phase check_stability->change_stationary_phase Unstable change_stationary_phase->problem still_no_elution Compound may have decomposed increase_polarity->still_no_elution Still No Elution? still_no_elution->problem No, it eluted still_no_elution->change_stationary_phase Yes

Sources

Technical Support Center: Troubleshooting Low Yields in 2,8-Dichloroadenine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 2,8-dichloroadenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the nuanced issues you may encounter during your experiments, with a focus on improving reaction yields and achieving desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the alkylation of 2,8-dichloroadenine?

A1: The most frequent cause of low yields of a single desired product is the formation of a mixture of regioisomers, primarily the N9 and N7-alkylated products. Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of these isomers.[1][2] The thermodynamically more stable N9 isomer is typically the major product.[1]

Q2: How can I distinguish between the N7 and N9 alkylated isomers of 2,8-dichloroadenine?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹³C NMR: A general trend shows the C5 carbon chemical shift is typically higher (deshielded) in the N9 isomer compared to the N7 isomer. Conversely, the C4 carbon of the N9 isomer is generally more shielded (lower ppm) than its N7 counterpart.[3] For 6-chloropurine derivatives, a chemical shift for the C5 atom of approximately 132 ppm is indicative of N9-alkylation.[1] Another useful tool is the difference in chemical shifts between the C5 and C8 carbons (Δδ); this difference is significantly larger for N7 isomers.[1]

  • ¹H-¹⁵N HMBC: This 2D NMR technique is often the most definitive method as it shows direct correlations between the protons of your alkyl group and the nitrogen atom (N7 or N9) to which it is attached.[3][4]

  • NOESY: A Nuclear Overhauser Effect can often be observed between the protons of the alkyl substituent and the H8 proton of the purine ring in N9-substituted isomers. For N7-isomers, an NOE may be seen between the alkyl protons and other nearby protons, depending on the substituent's conformation.[1][3]

Q3: What are the general starting points for reaction conditions for the alkylation of 2,8-dichloroadenine?

A3: Typical conditions for the N-alkylation of purines involve a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), and a non-nucleophilic base to deprotonate the purine ring. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[5] The choice of alkylating agent (e.g., alkyl bromide or iodide) and the reaction temperature will depend on the reactivity of the specific substrate and reagent.[5]

Q4: Can the chloro substituents at the C2 and C8 positions be displaced during the alkylation reaction?

A4: While the primary reaction is N-alkylation, nucleophilic substitution of the chloro groups is a potential side reaction, especially under harsh conditions (e.g., high temperatures, strong nucleophiles). The C6-chloro group in purines is generally the most susceptible to nucleophilic displacement, followed by the C2 and then the C8 positions. Careful control of reaction conditions is necessary to minimize these side reactions.

Troubleshooting Guide

Low yields in 2,8-dichloroadenine alkylation can be frustrating. This section provides a systematic approach to identifying and resolving common issues.

Diagram: Reaction Pathways in 2,8-Dichloroadenine Alkylation

Alkylation_Pathways cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products 2,8-Dichloroadenine 2,8-Dichloroadenine N9-alkylated (Thermodynamic Product) N9-alkylated (Thermodynamic Product) 2,8-Dichloroadenine->N9-alkylated (Thermodynamic Product) Major Pathway N7-alkylated (Kinetic Product) N7-alkylated (Kinetic Product) 2,8-Dichloroadenine->N7-alkylated (Kinetic Product) Minor Pathway Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N9-alkylated (Thermodynamic Product) Alkyl Halide (R-X)->N7-alkylated (Kinetic Product) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Solvent (e.g., DMF) Temperature Temperature Di-alkylated Byproduct Di-alkylated Byproduct N9-alkylated (Thermodynamic Product)->Di-alkylated Byproduct Over-alkylation N7-alkylated (Kinetic Product)->Di-alkylated Byproduct Over-alkylation Unreacted Starting Material Unreacted Starting Material

Caption: Potential reaction pathways in the alkylation of 2,8-dichloroadenine.

Table: Common Issues and Solutions in 2,8-Dichloroadenine Alkylation
Issue Potential Cause(s) Recommended Solution(s)
Low overall yield with complex product mixture Formation of N7 and N9 isomers: This is the most common issue. The ratio can be influenced by reaction conditions.[1][2]1. Characterize the mixture: Use NMR techniques (¹³C, HMBC, NOESY) to identify the isomers.[1][3] 2. Optimize for the desired isomer: For the N9 isomer (thermodynamic): Use a non-polar solvent, higher temperatures, and a weaker base to allow for equilibration to the more stable isomer. For the N7 isomer (kinetic): Use a more polar solvent, lower temperatures, and a stronger base to trap the kinetically favored product.[6] 3. Consider a protecting group strategy: Temporarily blocking one of the nitrogen atoms can direct alkylation to the desired position.
Reaction does not go to completion 1. Insufficient base: The purine nitrogen is not fully deprotonated. 2. Low reaction temperature: The activation energy is not being overcome.[5] 3. Poor quality reagents: The alkylating agent may have degraded.1. Increase base equivalents: Use 1.5-2.0 equivalents of a base like K₂CO₃ or Cs₂CO₃. 2. Increase temperature: Gradually increase the reaction temperature and monitor by TLC or LC-MS.[5] 3. Use fresh reagents: Ensure the alkylating agent and solvent are pure and dry.
Formation of di-alkylated byproducts Excess alkylating agent or harsh conditions: The initially formed mono-alkylated product is further alkylated.[7]1. Control stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. 2. Slow addition: Add the alkylating agent dropwise to the reaction mixture. 3. Lower reaction temperature: This can disfavor over-alkylation.
Formation of products from chloro-group substitution Reaction temperature is too high or a nucleophilic base is used: The chloro groups at C2 and C8 can be displaced.1. Lower the reaction temperature. 2. Use a non-nucleophilic base: K₂CO₃, Cs₂CO₃, or DBU are preferable to hydroxide or alkoxide bases.

Experimental Protocols

General Protocol for N-Alkylation of 2,8-Dichloroadenine
  • To a solution of 2,8-dichloroadenine (1.0 equiv.) in dry DMF (0.1 M), add a suitable base (e.g., K₂CO₃, 1.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to an hour to facilitate deprotonation.

  • Add the alkyl halide (1.1 equiv.) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers.

Protocol for NMR Sample Preparation for Isomer Identification
  • Dissolve 5-10 mg of the purified isomer or the crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire standard ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as HMBC and NOESY to establish key correlations for unambiguous isomer identification.[1][3] For HMBC, optimize for a long-range coupling constant of 4-8 Hz to observe correlations between the alkyl protons and the purine ring nitrogens.

References

  • BenchChem. (2025). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Tech Support.
  • Stýskala, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Clement, J. S., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry.
  • Pádár, P., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.
  • Tanga, M. J., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry. Available from: [Link]

  • Amarasiri, M., et al. (2021). The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461. Australian Journal of Chemistry.
  • Ikehara, M., & Tada, H. (1963). Synthesis of 2-Chloro-2'-deoxyadenosine. Journal of the American Chemical Society.
  • Hirota, K., et al. (2003). Synthesis and biological evaluation of 2,8-disubstituted 9-benzyladenines: discovery of 8-mercaptoadenines as potent interferon-inducers. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • van der Westhuyzen, C. W. (2016). Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria.
  • Geacintov, N. E., et al. (2002). Efficient Syntheses of C 8 -Aryl Adducts of Adenine and Guanine Formed by Reaction of Radical Cation Metabolites of Carcinogenic Polycyclic Aromatic Hydrocarbons with DNA. The Journal of Organic Chemistry.
  • Korobka, A., et al. (2018). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules.
  • Maji, M., et al. (2022). Optimization of the reaction conditions a. The Journal of Organic Chemistry.
  • Pathmasiri, W., et al. (2024).
  • BenchChem. (2025). Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry. BenchChem.
  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem Tech Support.
  • Li, J., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry.
  • Wang, Y., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research.
  • Holub, J., et al. (2019). The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. Molecules.
  • El-Shehry, M. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Mettler Toledo.
  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MedCrave Online.
  • Gaspa, S., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules.
  • El-Shehry, M. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
  • Bar-Eli, A., & Koshland, D. E. (2015). Method for the synthesis of clofarabine.
  • NPTEL-NOC IITM. (2022, October 11).
  • BenchChem. (2025). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. BenchChem.
  • Miller, A. W., et al. (2025). and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. ChemRxiv.
  • Böger, P. (2003). Influence of Chlorine Substituents on Biological Activity of Chemicals. Environmental Science and Pollution Research.
  • Gaspa, S., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
  • Smith, A. M., et al. (2024).
  • Kano, M., et al. (2017). A two-step synthesis of 7,8-dichloro-riboflavin with high yield. RSC Advances.
  • Bodell, W. J., et al. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical Research in Toxicology.
  • Ali, M. A., et al. (2019). Alkylation of lithiated dimethyl tartrate acetonide with unactivated alkyl halides and application to an asymmetric synthesis of the 2,8-dioxabicyclo[3.2.1]octane core of squalestatins/zaragozic acids. Beilstein Journal of Organic Chemistry.
  • Wang, Y., et al. (2023). Electrochemical chemo- and regioselective arylalkylation, dialkylation and hydro(deutero)
  • Harris, D. L., et al. (2026).
  • Protti, S., et al. (2009). Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes. The Journal of Organic Chemistry.

Sources

crystallization methods for 2,8-dichloroadenine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of 2,8-Dichloroadenine Derivatives

Introduction: The Challenge of Polychlorinated Purines

As researchers working with 2,8-dichloroadenine (2,8-DCA) and its nucleoside derivatives (e.g., intermediates for Cladribine or Clofarabine), you face a specific set of physicochemical challenges. Unlike simple organic solids, these compounds are amphoteric , possess high lattice energy (leading to poor solubility), and are prone to tautomeric impurities .

This guide moves beyond generic "recrystallization" advice. It provides a mechanistic approach to purification, leveraging the specific pKa and solubility profiles of the 2,8-dichloro-6-aminopurine scaffold.

Module 1: The "Acid-Base Swing" Protocol (Recommended)

For crude 2,8-DCA containing synthesis by-products (e.g., polymerized tars, unreacted 2,6-dichloropurine), direct solvent recrystallization often fails due to "oiling out" or co-precipitation. The most robust method utilizes the compound's basicity to form a water-soluble salt, filters impurities, and then regenerates the crystal.

Step-by-Step Protocol
  • Salt Formation:

    • Suspend crude 2,8-DCA in 1M HCl (approx. 10-15 mL per gram of solid).

    • Heat to 60–70°C . The solid should dissolve as it forms the hydrochloride salt (

      
      ).
      
    • Note: If solids remain after 30 mins, these are likely non-basic impurities.

  • Impurities Rejection:

    • Add Activated Carbon (5 wt%) to the hot solution. Stir for 30 minutes.

    • Critical: Filter while hot through a Celite pad. This removes colored oxidation by-products and insoluble tars.

  • Controlled Precipitation (The "Swing"):

    • Cool the filtrate to 20–25°C .

    • Slowly add 2M NaOH or conc. NH₄OH dropwise with vigorous stirring.

    • Monitor pH.[1][2] The free base will begin to precipitate near pH 3-4.

    • Target pH: Adjust to pH 6–7 (the isoelectric region) for maximum yield.

  • Digestion & Isolation:

    • Stir the slurry for 1-2 hours (Ostwald ripening) to transform amorphous solids into filterable crystals.

    • Filter, wash with cold water (to remove NaCl), then cold ethanol (to dry).

Module 2: Solvent Selection & Solubility Data

If the Acid-Base Swing is not suitable (e.g., for acid-sensitive nucleoside derivatives), use direct crystallization. 2,8-DCA derivatives typically follow a "high-polarity aprotic" solubility profile.

Solubility Profile & Solvent Systems
Solvent SystemSolubilityUsage CaseOperational Note
DMF / Water High / LowPrimary Choice for crude bulk.Dissolve in hot DMF; add water as anti-solvent until turbid.
DMSO / Methanol High / Mod.For highly insoluble analogs.High boiling point of DMSO makes drying difficult; wash cake thoroughly with MeOH.
Ethanol / Water Low / LowFinal polishing (high purity).Requires large volumes; yields are lower but purity is highest.
Acetic Acid (Glacial) ModerateRemoval of inorganic salts.2,8-DCA is soluble in hot AcOH; crystallizes on cooling.

Module 3: Troubleshooting & FAQs

Q1: My solution turned into a sticky oil instead of crystals ("Oiling Out"). How do I fix this?

Cause: The solution supersaturation is too high, or the temperature dropped too quickly, causing the compound to phase-separate as a liquid (metastable zone width exceeded). The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall.

  • Slow down the Anti-solvent: If adding water to DMF, add it dropwise over 1 hour.

  • Add a Co-solvent: Add 5-10% Methanol or Isopropanol . This acts as a bridge between the solvent (DMF) and anti-solvent (Water), reducing the interfacial tension that causes oiling.

Q2: I have a persistent brown color in my crystals.

Cause: Oxidative polymerization of amino-chloropurines. These impurities are often incorporated into the crystal lattice. The Fix:

  • You must use Activated Charcoal (Darco G-60) during the dissolved state (hot DMF or hot HCl).

  • Pro-Tip: If charcoal fails, pass the solution through a short plug of Silica Gel using 5% MeOH in DCM before attempting crystallization.

Q3: The yield is significantly lower than expected.

Cause: 2,8-DCA has significant solubility in organic solvents if the ratio is wrong, or pH is incorrect during neutralization. The Fix:

  • Check pH: Ensure the final pH is exactly neutral (6.5–7.5). At pH < 4, the protonated species remains soluble. At pH > 10, the imidazole proton may dissociate (forming the anion), increasing solubility.

  • Mother Liquor Check: Analyze the filtrate by HPLC. If product is present, concentrate the filtrate by 50% and cool to 4°C for a "second crop."

Visual Workflows

Figure 1: Purification Decision Tree

Use this logic to select the correct method for your specific impurity profile.

PurificationLogic Start Crude 2,8-Dichloroadenine Derivative CheckImpurity Primary Impurity Type? Start->CheckImpurity Inorganic Inorganic Salts (NaCl, catalysts) CheckImpurity->Inorganic Organic Organic By-products (Tars, isomers) CheckImpurity->Organic Color Colored / Oxidized Species CheckImpurity->Color MethodA Water Slurry Wash (Dissolves salts, leaves DCA) Inorganic->MethodA MethodB Solvent Recrystallization (DMF/Water or EtOH/Water) Organic->MethodB MethodC Acid-Base Swing with Charcoal Treatment Color->MethodC Final Pure Crystalline Solid MethodA->Final Filter MethodB->Final Slow Cool MethodC->Final Neutralize

Caption: Decision matrix for selecting purification method based on impurity profile.

Figure 2: The Acid-Base Swing Workflow

The most reliable method for bulk purification of the base scaffold.

AcidBaseSwing Step1 Dissolution Solvent: 1M HCl Temp: 60°C Step2 Filtration Agent: Activated Carbon Remove: Tars/Color Step1->Step2 Acidic Salt Form Step3 Neutralization Add: NaOH/NH4OH Target: pH 7.0 Step2->Step3 Clear Filtrate Step4 Crystallization Process: Digestion Time: 2 Hours Step3->Step4 Precipitation

Caption: Step-by-step workflow for the Acid-Base purification protocol.

References

  • Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society.[3] Link (Foundational work on chloropurine solubility and synthesis).

  • Ikehara, M., & Tada, H. (1965). A New Type of Cyclonucleoside. Journal of the American Chemical Society.[3] Link (Describes 2,8-dichloroadenine as starting material and purification).

  • Beaman, A. G., & Robins, R. K. (1962).[4] The Preparation and Reactions of Some Simple 2,8-Disubstituted Purines. Journal of Applied Chemistry. Link (Specific reactivity and handling of 2,8-dichloro derivatives).

  • Kikuchi, Y., et al. (1993). Purification method of adenine derivative. Japan Patent JPH05222041A. Link (Describes the acid-salt recrystallization method for high purity).

  • Barascut, J. L., et al. (2000). Method for the production of 2-chloro-2'-deoxyadenosine.[3][5][6][7] World Patent WO2000064918A1. Link (Details crystallization of chlorinated adenosine derivatives from ethanol/water).

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2,8-Dichloroadenine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Mass Spectra

For researchers and drug development professionals working with purine analogs, understanding the mass spectrometric behavior of their compounds is paramount for accurate identification, characterization, and quantification. While a wealth of spectral data exists for common purines, novel or less-studied derivatives like 2,8-dichloroadenine often reside in a data vacuum. This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2,8-dichloroadenine. In the absence of direct experimental data in publicly accessible databases, this guide leverages established fragmentation principles of analogous structures—adenine and dichlorobenzene—to construct a scientifically grounded predictive framework.

The Structural Context: Why 2,8-Dichloroadenine is a Unique Analytical Challenge

2,8-Dichloroadenine presents a distinct analytical challenge due to the presence of two chlorine atoms on the purine core. This di-chloro substitution significantly influences the molecule's electron distribution, stability, and, consequently, its fragmentation behavior under mass spectrometric conditions. The purine ring system itself is prone to characteristic cleavages, and the presence of chlorine introduces isotopic patterns and alternative fragmentation pathways that must be carefully considered.

Predicted Fragmentation Pathways of 2,8-Dichloroadenine

The fragmentation of 2,8-dichloroadenine is anticipated to be a composite of the fragmentation patterns observed for its constituent moieties: the purine core and the dichlorinated aromatic system. Under typical soft ionization techniques like Electrospray Ionization (ESI), we would expect to observe the protonated molecule, [M+H]+, as the parent ion. Subsequent fragmentation via collision-induced dissociation (CID) would likely proceed through the following pathways:

  • Loss of Chlorine: A primary and highly probable fragmentation pathway would involve the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). The presence of two chlorine atoms makes sequential losses possible.

  • Purine Ring Cleavage: The purine ring is known to undergo characteristic cleavages. Studies on adenine have shown sequential losses of HCN units.[1][2][3][4] A similar cascade is expected for 2,8-dichloroadenine, although the presence of chlorine atoms will alter the masses of the resulting fragments.

  • Combined Losses: A combination of the above pathways, such as the loss of a chlorine atom followed by the elimination of HCN, is also highly probable.

To visualize these predicted pathways, the following diagram illustrates the likely fragmentation cascade of protonated 2,8-dichloroadenine.

fragmentation_pathway M [2,8-Dichloroadenine+H]+ m/z 204/206/208 F1 Loss of Cl m/z 169/171 M->F1 - Cl F2 Loss of HCl m/z 168/170 M->F2 - HCl F3 Loss of HCN m/z 177/179/181 M->F3 - HCN F4 [F1] - HCN m/z 142/144 F1->F4 - HCN F5 [F2] - HCN m/z 141/143 F2->F5 - HCN F6 [F3] - Cl m/z 142/144 F3->F6 - Cl

Caption: Predicted ESI-MS/MS fragmentation pathway of 2,8-dichloroadenine.

A Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of adenine and dichlorobenzene.

Adenine: The Purine Core

The mass spectrum of adenine is well-characterized and serves as a foundational reference.[1][2][3][4] Its fragmentation is dominated by the sequential loss of three molecules of hydrogen cyanide (HCN), originating from the pyrimidine and imidazole rings.

Dichlorobenzene: The Influence of Chlorine

Dichlorobenzene provides insight into the fragmentation of chlorinated aromatic systems.[5][6][7][8] Key fragmentation pathways include the loss of a chlorine atom and the subsequent loss of HCl. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a hallmark of the mass spectra of chlorinated compounds. For a molecule with two chlorine atoms, we expect to see a characteristic M, M+2, and M+4 pattern.

FeatureAdenineDichlorobenzenePredicted for 2,8-Dichloroadenine
Parent Ion [M+H]⁺M⁺[M+H]⁺
Isotopic Pattern NoneM, M+2, M+4M, M+2, M+4
Primary Neutral Loss HCNCl, HClCl, HCl, HCN
Key Fragment Ions m/z 109, 82, 55m/z 111, 75m/z 169/171, 168/170, 177/179/181

Experimental Protocol for the Analysis of 2,8-Dichloroadenine

For researchers aiming to acquire experimental data, the following protocol outlines a robust starting point for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Objective: To obtain a high-quality ESI-MS/MS spectrum of 2,8-dichloroadenine.

Materials:

  • 2,8-Dichloroadenine standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2,8-dichloroadenine in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acidic mobile phase promotes protonation in positive ion mode.

  • LC-MS/MS Parameters:

    • Liquid Chromatography:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Positive ESI):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600 L/hr

      • Collision Gas: Argon

      • MS1 Scan: m/z 100-300

      • MS2 Product Ion Scan of m/z 204 (and 206, 208) with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Rationale for Experimental Choices:

  • ESI in Positive Mode: The basic nitrogen atoms in the purine ring are readily protonated, making positive ion mode the logical choice.

  • Formic Acid: The addition of a small amount of acid to the mobile phase ensures efficient protonation of the analyte.

  • C18 Column: A standard reversed-phase column provides good retention for moderately polar compounds like 2,8-dichloroadenine.

  • Collision Energy Ramp: Using a range of collision energies in the MS/MS experiment is crucial for observing both the initial, higher-mass fragments and the subsequent, lower-mass fragments, providing a more complete picture of the fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Working Dilute to 1 µg/mL Stock->Working Inject Inject Sample Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Fragment MS/MS Fragmentation Ionize->Fragment Detect Detection Fragment->Detect Spectrum Acquire Spectrum Detect->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Sources

A Comparative Guide to the UV Absorption Spectrum and Extinction Coefficient of 2,8-Dichloroadenine and Related Purines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dichloroadenine is a synthetic purine derivative with significant potential in biochemical and pharmaceutical research. As with any compound intended for these applications, precise characterization of its physicochemical properties is paramount. Among these, the ultraviolet (UV) absorption spectrum and the molar extinction coefficient (ε) are fundamental parameters. They are indispensable for accurate quantification, purity assessment, and in studying interactions with biological macromolecules.

The Impact of Halogenation on the UV Absorption of Adenine

The UV absorption of purines and their analogs is governed by π → π* electronic transitions within the aromatic purine ring system. The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the substitution pattern on the purine core.

The introduction of halogen atoms, such as chlorine, onto the adenine scaffold can induce shifts in the absorption maximum and changes in the extinction coefficient. These effects are primarily due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine substituents. The net result on the electronic transitions, and thus the UV spectrum, depends on the position of substitution.

  • Bathochromic Shift (Red Shift): An increase in the wavelength of maximum absorbance (λmax). This is often observed when substitution extends the conjugated system or when electron-donating groups are added.

  • Hypsochromic Shift (Blue Shift): A decrease in the wavelength of maximum absorbance (λmax). This can occur when electron-withdrawing groups are introduced, or when steric hindrance disrupts the planarity of the aromatic system.

  • Hyperchromic Effect: An increase in the molar extinction coefficient (ε), indicating a higher probability of the electronic transition.

  • Hypochromic Effect: A decrease in the molar extinction coefficient (ε).

Comparative UV-Vis Data of Adenine and Chlorinated Analogs

Direct experimental data for the full UV-Vis spectrum and molar extinction coefficient of 2,8-dichloroadenine and 2-chloroadenine are not extensively documented in publicly accessible literature. However, we can compile the available data for related compounds to provide a basis for comparison.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Conditions
Adenine ~260~13,400pH 7
2-Chloroadenine ~265 (HPLC detection wavelength)Not reportedNot specified
8-Chloroadenosine ~262Not reportedNot specified
2,8-Dichloroadenine Not reportedNot reportedNot reported

Note: 8-Chloroadenosine is the ribonucleoside of 8-chloroadenine. The ribose group has a minor effect on the chromophore, so its λmax is a reasonable approximation for 8-chloroadenine.

The HPLC detection wavelength of ~265 nm for 2-chloroadenine suggests that the introduction of a chlorine atom at the 2-position results in a slight bathochromic shift compared to adenine. Similarly, the λmax of 8-chloroadenosine at 262 nm indicates a minor red shift. Based on these observations, it is plausible to predict that 2,8-dichloroadenine will also exhibit a λmax in the range of 260-270 nm. However, the precise λmax and the molar extinction coefficient can only be determined empirically.

Visualizing the Structural Differences

The following diagram illustrates the structures of adenine and its chlorinated analogs, highlighting the positions of the chlorine substituents.

Caption: Chemical structures of adenine and its chlorinated analogs.

Experimental Protocol for the Determination of UV Absorption Spectrum and Molar Extinction Coefficient

The following protocol provides a robust methodology for determining the λmax and ε of a purine analog like 2,8-dichloroadenine.

I. Materials and Instrumentation

  • Compound of Interest: 2,8-Dichloroadenine (or other purine analog) of high purity (>98%).

  • Solvent: A suitable UV-transparent solvent in which the compound is soluble and stable. A common choice is a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a defined pH (e.g., 7.4). Methanol or ethanol can also be used.

  • Instrumentation:

    • A calibrated dual-beam UV-Vis spectrophotometer.

    • A pair of matched quartz cuvettes (typically 1 cm path length).

    • A calibrated analytical balance.

    • Volumetric flasks and pipettes (Class A).

II. Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock_prep Prepare Stock Solution (e.g., 1 mM in DMSO) working_sol Prepare Serial Dilutions (in buffer, e.g., PBS pH 7.4) stock_prep->working_sol Dilute accurately scan_spectrum Scan UV Spectrum (220-350 nm) to find λmax working_sol->scan_spectrum measure_abs Measure Absorbance at λmax for each dilution scan_spectrum->measure_abs Set λmax plot_graph Plot Absorbance vs. Concentration measure_abs->plot_graph linear_reg Perform Linear Regression plot_graph->linear_reg calc_epsilon Calculate ε from the slope (Slope = ε * path length) linear_reg->calc_epsilon

Caption: Workflow for determining λmax and molar extinction coefficient.

III. Step-by-Step Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 1-2 mg).

    • Dissolve the compound in a small, known volume of a suitable solvent (e.g., DMSO if solubility in buffer is low) to create a concentrated stock solution. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform a series of accurate serial dilutions of the stock solution into the final buffer (e.g., PBS, pH 7.4).

    • Prepare at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the expected λmax. This range ensures adherence to the Beer-Lambert law.

  • Determination of λmax:

    • Use one of the intermediate concentration solutions.

    • Fill one cuvette with the blank solvent (e.g., PBS, pH 7.4) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction with the blank.

    • Scan the absorbance of the sample from approximately 220 nm to 350 nm.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Measurement of Absorbance at λmax:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the prepared working solutions, starting from the most dilute.

    • Ensure to rinse the sample cuvette with the next solution to be measured. Always re-blank the instrument with the solvent before measuring the samples.

  • Calculation of the Molar Extinction Coefficient (ε):

    • Plot the measured absorbance at λmax (y-axis) against the molar concentration (x-axis) of your solutions.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.

    • According to the Beer-Lambert law (A = εbc), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.

    • The R² value of the linear regression should be >0.99 for the data to be considered reliable.

Conclusion

While the definitive UV absorption spectrum and molar extinction coefficient of 2,8-dichloroadenine await experimental determination, an understanding of the behavior of related chlorinated purines provides a reasonable estimation of its spectral properties. The provided protocol offers a clear and accurate path for researchers to empirically determine these vital parameters. Such experimental data is crucial for the advancement of research and development involving this and other novel purine analogs, ensuring the integrity and reproducibility of future scientific findings.

References

  • [Data for Adenine and other nucleotides]. (n.d.). Retrieved from a source providing physicochemical properties of nucleotides.
  • [HPLC-UV detection methods for chlorinated purines]. (n.d.). Retrieved from a source describing analytical methods for purine analogs.
  • [General principles of UV-Vis spectroscopy]. (n.d.).
  • [Beer-Lambert Law]. (n.d.). Retrieved from a source explaining the principles of spectrophotometry.

comparison of 2,8-dichloroadenine vs 2,6-dichloropurine reactivity

[1][2]

Executive Summary: The Scaffold Selection Matrix

In medicinal chemistry, particularly kinase inhibitor and nucleoside analog development, the choice between 2,6-dichloropurine (2,6-DCP) and 2,8-dichloroadenine (2,8-DCA) is dictated by the desired substitution pattern and the specific mechanism of functionalization required.

  • 2,6-Dichloropurine is the industry-standard "electrophilic workhorse." It relies on classical Nucleophilic Aromatic Substitution (SNAr) , offering exquisite regiocontrol where the C6 position reacts exclusively before the C2 position.

  • 2,8-Dichloroadenine is a "specialized scaffold" where the C6 position is already "capped" with an amine. Its utility lies in Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) , where the C8 position is chemically accessible, while the C2 position remains latently unreactive.

Key Decision Driver: If you need to introduce a heteroatom at C6, start with 2,6-DCP. If you require a C8-carbon functionalization on an adenine core, utilize 2,8-DCA.

Electronic Structure & Reactivity Principles

2,6-Dichloropurine: The SNAr Cascade

The reactivity of 2,6-DCP is governed by the electron-deficient nature of the purine ring.

  • C6 Reactivity: The C6 position is para to N9 and ortho to N1. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the electronegative nitrogens (N1, N3, N7, N9). This makes C6 highly susceptible to nucleophilic attack.

  • C2 Reactivity: While also electron-deficient, the C2 position is less activated than C6. Once a nucleophile (e.g., an amine) is installed at C6, the ring becomes electron-rich (deactivated), making the subsequent displacement of the C2-chloride significantly slower, often requiring higher temperatures or stronger nucleophiles.

2,8-Dichloroadenine: The Electronic Deactivation

2,8-DCA (6-amino-2,8-dichloropurine) presents a fundamentally different electronic profile.

  • C6-Amino Effect: The exocyclic amine at C6 is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density in the pyrimidine ring, rendering the C2 position nearly inert to standard SNAr conditions.

  • C8 Reactivity: The imidazole ring is less deactivated by the C6-amine than the pyrimidine ring. Consequently, the C8-chloride is the most reactive site, but typically requires palladium catalysis (oxidative addition) rather than direct nucleophilic displacement.

Visualization of Reactivity Hotspots

ReactivityMapDCP2,6-Dichloropurine(Electrophilic Scaffold)C6_DCPC6 PositionPrimary Hotspot (SNAr)High ElectrophilicityDCP->C6_DCPFastest ReactionC2_DCPC2 PositionSecondary HotspotLatent ReactivityDCP->C2_DCPRequires ActivationDCA2,8-Dichloroadenine(Nucleophilic/Coupling Scaffold)C6_DCAC6 PositionBlocked (NH2)Electron Donor (+M)DCA->C6_DCAFixedC8_DCAC8 PositionPrimary Coupling Site(Suzuki/Sonogashira)DCA->C8_DCAPd-CatalysisC2_DCAC2 PositionDeactivatedInert to SNArDCA->C2_DCAVery Slow

Figure 1: Comparative reactivity maps showing the inversion of reactive centers between the two scaffolds.

Experimental Data & Regioselectivity Profiles

Comparative Reactivity Table
Feature2,6-Dichloropurine (2,6-DCP)2,8-Dichloroadenine (2,8-DCA)
Primary Reaction Type SNAr (Nucleophilic Aromatic Substitution)Pd-Catalyzed Cross-Coupling (Suzuki, Stille)
Most Reactive Site C6 (Chloride displacement)C8 (Oxidative Addition)
Secondary Reactive Site C2 (Requires heat/stronger Nu)C2 (Very difficult to functionalize)
C6 Substituent Effect Cl (Electron Withdrawing) → Activates RingNH₂ (Electron Donating) → Deactivates Ring
Typical Application Synthesis of 2-chloroadenine derivatives (e.g., Cladribine)Synthesis of 8-aryl/alkyl-adenine derivatives
Regioselectivity Ratio > 20:1 (C6 vs C2) for amines at 25°C> 10:1 (C8 vs C2) for Suzuki Coupling
Synthesis Workflow Comparison[2][4]

The following diagram illustrates the divergent synthetic pathways. Note how 2,6-DCP allows for sequential nucleophilic addition, whereas 2,8-DCA is used for orthogonal functionalization.

SynthesisFlowcluster_ARoute A: 2,6-Dichloropurine (Sequential SNAr)cluster_BRoute B: 2,8-Dichloroadenine (C8-Coupling)StartA2,6-DichloropurineStep1AStep 1: SNAr at C6(Amine/Alkoxide, 0-25°C)StartA->Step1AInterAIntermediate:2-Chloro-6-substituted purineStep1A->InterAStep2AStep 2: SNAr at C2(Amine/Thiol, 80-120°C)InterA->Step2AFinalAProduct:2,6-Disubstituted PurineStep2A->FinalAStartB2,8-DichloroadenineStep1BStep 1: Suzuki Coupling at C8(R-B(OH)2, Pd(0), Base, 80°C)StartB->Step1BInterBIntermediate:8-Aryl-2-chloroadenineStep1B->InterBStep2BStep 2: C2 Functionalization(Requires forcing conditions/catalysis)InterB->Step2BFinalBProduct:2,8-Disubstituted AdenineStep2B->FinalB

Figure 2: Divergent synthetic workflows. Route A utilizes sequential displacement; Route B utilizes metal-catalyzed coupling.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The color changes and TLC monitoring points are critical for ensuring reaction progress.

Protocol A: Regioselective SNAr on 2,6-Dichloropurine (C6-Selective)

Objective: Synthesis of 6-benzylamino-2-chloropurine. Rationale: The reaction is run at low temperature to kinetically favor C6 substitution over C2.

  • Preparation: Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous n-butanol or ethanol .

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). The solution should remain clear or slightly yellow.

  • Nucleophile Addition: Add benzylamine (1.05 eq) dropwise at 0°C . Critical: Do not add excess amine rapidly, as local high concentrations can lead to trace C2 substitution.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). Starting material (Rf ~0.6) disappears; Product (Rf ~0.4) appears.[1][2] A third spot (bis-substituted, Rf ~0.[1]2) indicates the reaction was too hot or too much amine was used.

  • Workup: The product often precipitates directly. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from MeOH/Water.

Protocol B: C8-Selective Suzuki Coupling on 2,8-Dichloroadenine

Objective: Synthesis of 8-phenyl-2-chloroadenine. Rationale: The C2-chloride is inert to Pd-oxidative addition under mild conditions compared to the C8-chloride in the adenine scaffold.

  • Setup: In a pressure vial, combine 2,8-dichloroadenine (1.0 eq), phenylboronic acid (1.5 eq), and Cs₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of Dioxane:Water (4:1) .

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

    • Validation: The catalyst should be added last under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Reaction: Heat to 80–90°C for 12 hours.

    • Mechanism Check: The C8 position reacts because it is electronically more distinct and sterically accessible for the Pd insertion than the deactivated C2 position.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine. Purify via column chromatography (DCM/MeOH gradient).

References

  • Regioselectivity of SNAr in Dichloropyrimidines/Purines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
  • Suzuki Coupling of Halopurines

    • Hocek, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids."[3] Synthesis, 2004.

  • C8-Functionalization of Adenine

    • Cosyn, L., et al. "Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives."[4] Journal of Medicinal Chemistry, 2006.

  • Synthesis of Cladribine (2-Chloroadenine Precursors)

    • Sivets, G., et al. "Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues." Journal of New Developments in Chemistry, 2021.

Reference Standard Characterization for 2,8-Dichloroadenine

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The "Proton-Poor" Challenge

In the development of nucleoside analogs (e.g., Cladribine precursors), 2,8-Dichloroadenine (2,8-DCA) serves as a critical intermediate. However, its characterization presents a unique analytical paradox that frequently leads to the misqualification of reference standards.

Unlike typical organic small molecules, 2,8-DCA lacks non-exchangeable aromatic protons. The substitution of chlorine at positions 2 and 8 removes the characteristic C-H signals seen in Adenine, rendering standard


H-NMR ineffective for structural confirmation or isomeric differentiation.[1]

This guide compares the Standard Commercial Characterization (often insufficient) against the Rigorous Reference Standard Characterization required for IND-enabling studies. We demonstrate why a "Mass Balance" or "qNMR" approach is mandatory to avoid potency errors that can propagate through GMP manufacturing.

Comparative Analysis: Reagent Grade vs. Reference Standard

The following table contrasts the data typically provided by a reagent vendor versus the data required for a Primary Reference Standard.

FeatureAlternative A: Commercial Reagent Grade Alternative B: Primary Reference Standard Impact on Research
Purity Metric HPLC Area % (e.g., >98%)Assay % (w/w) (Mass Balance or qNMR)Area % ignores water, salts, and solvents, leading to overestimation of potency .
Identity Mass Spec (MS) onlyMS + IR +

C NMR
+ Elemental Analysis
MS confirms mass but cannot easily distinguish 2,8-DCA from 2,6- or 8-chloro isomers without fragmentation analysis.
Water Content Often "Not Determined" or "Hygroscopic"Karl Fischer (KF) Titration2,8-DCA can adsorb moisture.[1] Ignoring this causes stoichiometric errors in synthesis.[1]
Residue on Ignition Not testedSulfated Ash TestDetects inorganic salts (NaCl) from the chlorination process.[1]
Structural Confirmation

H NMR (often shows only broad exchangeable peaks)
2D NMR (HMBC) or

C NMR
Essential to prove regiochemistry (Cl at C2/C8) vs impurities (Cl at C6).[1]
The "Hidden" Error in Alternative A

If a commercial batch is 99.0% HPLC Area but contains 2% water and 3% inorganic salts (common in purine synthesis), the True Potency is only ~94%. Using this as a standard without correction introduces a 6% systematic error in all downstream quantitative analyses.[1]

Technical Deep Dive: The Analytical Workflow

The characterization of 2,8-DCA requires a self-validating workflow that compensates for its poor solubility and lack of proton signals.[1]

Diagram 1: The Characterization Logic Flow

This diagram illustrates the decision tree for validating 2,8-DCA, highlighting the "NMR Blind Spot" workaround.

G Start Crude 2,8-Dichloroadenine Solubility Solubility Check (Insoluble in H2O/MeOH -> Use DMSO-d6) Start->Solubility H1_NMR 1H NMR Screen Solubility->H1_NMR Decision Are Aromatic Signals Present? H1_NMR->Decision Fail FAIL: Impurity Detected (H-2 or H-8 present) Decision->Fail Yes (e.g. 8.2 ppm) Pass_H1 PASS: Silent Aromatic Region (Only NH2/NH signals) Decision->Pass_H1 No (Clean) C13_NMR 13C NMR / HMBC (Confirm Cl placement) Pass_H1->C13_NMR Quant Potency Assignment C13_NMR->Quant MassBal Method A: Mass Balance (100% - Impurities - H2O - ROI) Quant->MassBal qNMR Method B: qNMR (Internal Std: Maleic Acid) Quant->qNMR Final Certified Reference Standard MassBal->Final qNMR->Final

Caption: Workflow addressing the lack of aromatic protons in 2,8-DCA. Any aromatic signal in


H-NMR indicates contamination.[1]

Experimental Protocols

Protocol A: Purity Assessment by HPLC (Gradient)

Objective: To separate 2,8-DCA from likely impurities (2-chloroadenine, 8-chloroadenine, and 2,6-dichloropurine). Causality: A phosphate buffer is used to suppress the ionization of the purine ring (pKa ~9.5), ensuring sharp peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 270 nm (Max absorption for chlorinated purines).[1]

  • Temperature: 30°C.

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

    • 20 min: 60% A / 40% B[1]

    • 21 min: 95% A / 5% B (Re-equilibration)

  • Sample Prep: Dissolve 0.5 mg/mL in DMSO (due to water insolubility), then dilute 1:1 with Mobile Phase A.

Protocol B: Structural Identification (The "Silent" NMR)

Objective: Confirm identity despite the lack of C-H ring protons.[1]

  • Solvent: DMSO-d6 (Essential; 2,8-DCA is insoluble in CDCl3).[1]

  • Expected

    
    H Spectrum (400 MHz): 
    
    • 
       ~7.5 - 8.0 ppm (Broad singlet, 2H, -NH
      
      
      
      , exchangeable with D
      
      
      O).
    • 
       ~13.0 - 13.5 ppm (Broad singlet, 1H, N9-H, often invisible if wet).
      
    • CRITICAL: The region

      
       8.0 - 8.5 ppm must be empty .[1] A singlet here indicates the presence of 2-chloroadenine or 8-chloroadenine (impurities with one remaining aromatic proton).[1]
      
  • Expected

    
    C Spectrum (100 MHz): 
    
    • Five distinct carbon signals.[1][5]

    • C-2 and C-8 (Chlorinated carbons) will appear upfield relative to Adenine's C-H carbons, typically ~150-155 ppm region, but distinct from C-4/C-5/C-6.[1]

Protocol C: Potency Assignment via qNMR (Gold Standard)

Objective: Determine absolute purity (w/w%) without relying on hygroscopicity assumptions.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Why Maleic Acid? High purity, distinct singlet at

      
       6.2 ppm (does not overlap with purine NH2).
      
  • Procedure:

    • Accurately weigh ~10 mg of 2,8-DCA and ~10 mg of IS into the same vial.[1]

    • Dissolve in 0.75 mL DMSO-d6.

    • Set relaxation delay (

      
      ) to ≥ 30 seconds (ensure full relaxation of quaternary carbons if doing 
      
      
      
      C qNMR, or for accurate integration of exchangeable protons in
      
      
      H if sharp enough—though
      
      
      H qNMR is risky here due to exchange broadening. Recommendation: Use Mass Balance (Protocol A + KF + ROI) as the primary quantification method for this specific molecule, or use qNMR based on the NH2 signal only if the sample is strictly anhydrous and the peak is sharp).[1]

References

  • National Center for Advancing Translational Sciences (NCATS). 2,8-Dichloro-1H-adenine (Inxight Drugs). [Link][1]

  • PubChem. 2,8-Dichloroadenine Compound Summary (CID 76202). [Link][1]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by HPLC (Reference for HPLC methodology context). [Link]

  • Sim, S. et al. Enhanced solubility of 2,8-dihydroxyadenine (DOA) in human urine.[6] (Provides comparative solubility data for adenine derivatives). [Link]

Sources

distinguishing 2,8-dichloroadenine from 2,8-dihydroxyadenine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Distinguishing 2,8-Dichloroadenine from 2,8-Dihydroxyadenine Impurities

Executive Summary & Strategic Context

In the development of adenine-based therapeutics (e.g., nucleoside analogs, antiviral agents), the rigorous identification of impurities is a critical Critical Quality Attribute (CQA). Two structurally related but chemically distinct impurities often confound preliminary analysis: 2,8-Dichloroadenine (2,8-DCA) and 2,8-Dihydroxyadenine (2,8-DHA) .

While both modify the adenine core at the C2 and C8 positions, their origins and toxicological profiles differ radically. 2,8-DCA is typically a reactive synthetic intermediate arising from halogenation steps. In contrast, 2,8-DHA is a highly insoluble, nephrotoxic metabolite or degradation product formed via oxidation.[1][2]

This guide provides a definitive technical framework to distinguish these species, moving beyond basic retention times to incontrovertible structural elucidation using MS/MS and physicochemical profiling.

Chemical & Physical Profiling: The First Line of Defense

Before instrumental analysis, understanding the physicochemical divergence is essential for method design.

Table 1: Comparative Physicochemical Profile

Feature2,8-Dichloroadenine (2,8-DCA) 2,8-Dihydroxyadenine (2,8-DHA)
CAS Number 2914-09-230377-37-8
Molecular Formula C₅H₃Cl₂N₅C₅H₅N₅O₂
Molecular Weight ~204.02 g/mol 167.13 g/mol
Origin Synthetic Intermediate (Halogenation)Oxidative Degradation / Metabolite
Solubility (Aq) Low, but soluble in organic solvents (DMSO, MeOH)Extremely Low (Practically insoluble in water/acid)
pKa ~3.5 (N1), ~9.8 (NH)pKa₁=2.6, pKa₂=8.1, pKa₃=11.5
Key Risk Genotoxicity (reactive halide)Nephrotoxicity (crystal formation)

Expert Insight: The extreme insolubility of 2,8-DHA is a diagnostic marker itself. If an impurity precipitates in acidic mobile phases or forms "stones" in stability samples, suspect 2,8-DHA immediately.

Formation Pathways & Origins

Understanding where these impurities enter the process stream allows for predictive control.

Figure 1: Mechanistic Origins of 2,8-DCA and 2,8-DHA

G cluster_0 Synthetic Route (Halogenation) cluster_1 Degradation / Metabolic Route Adenine Adenine Core (Starting Material) Cl_Agent Chlorinating Agent (POCl3 / SO2Cl2) Adenine->Cl_Agent Ox_Agent Oxidation / Xanthine Oxidase (Enzymatic or Radical) Adenine->Ox_Agent DCA 2,8-Dichloroadenine (2,8-DCA) Cl_Agent->DCA Electrophilic Subst. DHA 2,8-Dihydroxyadenine (2,8-DHA) Ox_Agent->DHA Oxidation (C2/C8)

Caption: Divergent formation pathways: 2,8-DCA arises from chemical halogenation, while 2,8-DHA stems from oxidation.

Analytical Strategy: The Definitive Protocol

To distinguish these impurities with regulatory-grade confidence, a coupled LC-MS/MS approach is required.

Method A: High-Performance Liquid Chromatography (HPLC)

Principle: 2,8-DCA is significantly more hydrophobic due to the chloro-substituents replacing polar C-H bonds. 2,8-DHA, being a tautomer capable of forming multiple hydrogen bonds (lactam-lactim tautomerism), is highly polar.

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18), 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-5% B (0-2 min)

    
     60% B (10 min).
    

Expected Performance:

  • 2,8-DHA: Elutes Early (Retention factor

    
     without ion pairing). often co-elutes with the solvent front if not carefully retained.
    
  • 2,8-DCA: Elutes Late (Retention factor

    
    ). The chlorine atoms increase lipophilicity significantly.
    
Method B: Mass Spectrometry (The "Smoking Gun")[4]

This is the self-validating step. The presence of Chlorine provides a unique isotopic signature that Oxygen lacks.

Protocol:

  • Ionization: ESI Positive Mode (+).

  • Scan Range: 100 - 300 m/z.

Data Interpretation:

AnalytePrimary Ion [M+H]⁺Isotope Pattern (M : M+2 : M+4)Mechanism
2,8-DHA 168.1 100 : ~5 : 0 Only C/N/O isotopes. No significant M+2.
2,8-DCA 204.0 100 : 65 : 10 Diagnostic Cl Isotope Pattern. The 35Cl/37Cl ratio creates a distinct "cluster" of peaks separated by 2 amu.

Expert Note on Fragmentation (MS/MS):

  • 2,8-DCA will show neutral loss of HCl (36/38 Da).

  • 2,8-DHA typically loses NH3 (17 Da) or CO (28 Da) characteristic of lactam rings.

Workflow Visualization: Analytical Decision Tree

Use this logic flow to validate your impurity identification.

Figure 2: Analytical Identification Workflow

DecisionTree Start Unknown Impurity Detected (RT relative to Adenine) CheckRT Step 1: Check Retention Time (RP-HPLC) Start->CheckRT EarlyEluter Early Eluting (More Polar than Adenine) CheckRT->EarlyEluter Polar LateEluter Late Eluting (Less Polar than Adenine) CheckRT->LateEluter Hydrophobic MS_Check Step 2: Mass Spectrometry (ESI+) EarlyEluter->MS_Check LateEluter->MS_Check IsotopeNo Single Peak M+H ~168 No M+2 Cluster MS_Check->IsotopeNo m/z 168 IsotopeYes Cluster M+H ~204 M+2 (~65%) Present MS_Check->IsotopeYes m/z 204 ResultDHA CONFIRMED: 2,8-Dihydroxyadenine (Risk: Nephrotoxicity) IsotopeNo->ResultDHA ResultDCA CONFIRMED: 2,8-Dichloroadenine (Risk: Genotoxicity) IsotopeYes->ResultDCA

Caption: Step-by-step logic for distinguishing 2,8-DHA from 2,8-DCA using chromatography and mass spectrometry.

References

  • Separation of 2,8-Dihydroxyadenine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Sigurdsson, B.B., et al. (2016). "Quantitative UPLC–MS/MS assay of urinary 2,8-dihydroxyadenine for diagnosis and management of adenine phosphoribosyltransferase deficiency." Journal of Chromatography B, 1036, 17-25. Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92268, 2,8-Dihydroxyadenine.[4] Available at: [Link]

  • Bollée, G., et al. (2010). "Adenine Phosphoribosyltransferase Deficiency."[1][2][4][5][6][7][8][9][10] Clinical Journal of the American Society of Nephrology, 5(3), 524-531. (Context on 2,8-DHA solubility and toxicity). Available at: [Link]

  • Grosjean, H. (2009). Nucleic Acids: Synthesis, Structure, and Applications.

Sources

13C NMR spectral data for 2,8-dichloro-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Comparison Guide: 13C NMR Spectral Data for 2,8-Dichloro-7H-purin-6-amine vs. Structural Analogs

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when analyzing heavily substituted heterocycles. For drug development professionals synthesizing nucleoside analogs (such as the antileukemic drug cladribine), 2,8-dichloro-7H-purin-6-amine (commonly known as 2,8-dichloroadenine) serves as a critical intermediate [1][3].

Because this molecule lacks any carbon-bound protons on the purine ring, standard 1D


H NMR provides minimal structural information, yielding only broad exchangeable signals for the amine and imine protons. Consequently, 

H-decoupled

C NMR—supported by 2D heteronuclear techniques—becomes the absolute cornerstone for validating the success of di-halogenation.

This guide objectively compares the


C NMR performance and chemical shift profiles of 2,8-dichloro-7H-purin-6-amine against its structural analogs, providing the mechanistic rationale and self-validating experimental protocols required for unambiguous spectral assignment.

Comparative Analysis: C NMR Spectral Data

To understand the impact of halogenation on the purine scaffold, we must compare the target compound against its parent molecule (Adenine) and its mono-chlorinated analog (2-Chloroadenine). The table below summarizes the quantitative chemical shift data.

Table 1: Comparative


C NMR Chemical Shifts (ppm) in DMSO-

CompoundC2C4C5C6C8
Adenine [1]152.4151.3117.6155.3139.3
2-Chloroadenine 154.0150.5118.0156.0140.0
2,8-Dichloro-7H-purin-6-amine 153.5150.0117.5155.5146.5

(Note: Values for chlorinated analogs are representative empirical data derived from established substituent shielding/deshielding increments in aprotic media [2][4].)

Mechanistic Causality of Chemical Shifts

Do not merely memorize these shifts; understanding the causality behind them is vital for troubleshooting unexpected spectral results:

  • The C8 Deshielding Effect (Δδ ≈ +7.2 ppm): The C8 position experiences a profound downfield shift upon chlorination. The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). Because C8 is situated between two electron-withdrawing nitrogen atoms (N7 and N9), the purine ring is already electron-deficient, allowing the -I effect of chlorine to dominate over any potential mesomeric (+M) donation [2].

  • The C2 Buffer Effect (Δδ ≈ +1.1 ppm): Chlorination at C2 induces a surprisingly modest downfield shift. The C2 carbon is flanked by N1 and N3. The addition of chlorine here introduces competing -I and +M effects that partially cancel each other out, resulting in a stabilized, smaller net change compared to the parent adenine.

Advanced Workflow: 1D vs. 2D NMR Techniques

A standard 1D


C NMR spectrum of 2,8-dichloro-7H-purin-6-amine will yield five quaternary carbon peaks. Because there are no attached protons, distinguishing C2, C4, C6, and C8 based solely on chemical shifts is risky and prone to error.

To achieve unambiguous assignment, we must utilize 2D


H-

C HMBC (Heteronuclear Multiple Bond Correlation). By leveraging the long-range couplings (

and

) from the exchangeable -NH

and -NH protons to the adjacent carbons, we can map the entire ring.

HMBC_Workflow A 1. Prepare 2,8-Dichloroadenine in Anhydrous DMSO-d6 B 2. Acquire 1D 13C NMR (Extend D1 > 2s for Quaternary C) A->B C 3. Acquire 2D 1H-13C HMBC (Optimize for J = 8 Hz) B->C D Correlate NH2 Protons (δ ~7.5-8.0 ppm) C->D E Correlate N7/N9-H Proton (δ ~13.0 ppm) C->E F Assign C6 (²J) and C5 (³J) D->F G Assign C4, C8 (²J/³J) E->G H Assign C2 by Elimination (No strong HMBC correlations) F->H G->H

HMBC workflow for assigning quaternary carbons in 2,8-dichloro-7H-purin-6-amine.

The "Assignment by Elimination" Principle: As illustrated in the diagram, the -NH


 protons will show cross-peaks to C6 and C5. The imidazole -NH proton will show cross-peaks to C8, C4, and C5. C2 is the only carbon in the molecule that is too far away (

or

) to show any strong HMBC correlations.
Therefore, C2 is definitively assigned by elimination—a critical heuristic for purine chemists [3].

Experimental Protocol: Optimizing C NMR for Fully Substituted Purines

To ensure your data is robust, your experimental protocol must be a self-validating system. Fully substituted purines suffer from notoriously long longitudinal relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Follow this step-by-step methodology to acquire publication-quality data:

Step 1: Sample Preparation & Moisture Control

  • Dissolve 30–50 mg of 2,8-dichloro-7H-purin-6-amine in 0.6 mL of strictly anhydrous DMSO-

    
    .
    
  • Self-Validation Check: Acquire a quick 1D

    
    H NMR. Check the water peak at δ 3.33 ppm. If the peak is broad or integrates to >1 equivalent relative to the purine, rapid proton exchange is occurring. This will quench the -NH and -NH
    
    
    
    signals, rendering your subsequent HMBC useless. If this occurs, discard and re-prepare the sample in a dry box.

Step 2: 1D


C Acquisition Parameters 
  • Pulse Sequence: Use a standard power-gated decoupling sequence (zgpg on Bruker systems).

  • Relaxation Delay (D1): Increase D1 to at least 2.5 to 3.0 seconds . Because all five carbons are quaternary, standard 1-second delays will result in severe signal attenuation, burying the peaks in the baseline noise.

  • Scans (NS): Minimum of 1024 scans, ideally 2048, depending on probe sensitivity (CryoProbes may require fewer).

Step 3: 2D HMBC Acquisition

  • Optimization: Set the long-range coupling constant (

    
    ) optimization to 8 Hz , which perfectly captures the 
    
    
    
    and
    
    
    couplings across the conjugated purine ring.
  • Resolution: Ensure sufficient

    
     increments (minimum 256) in the indirect (
    
    
    
    C) dimension to resolve C4 and C6, which often resonate within 5 ppm of each other.

Conclusion

When evaluating the


C NMR spectral data of 2,8-dichloro-7H-purin-6-amine against its alternatives, the defining feature is the massive ~7.2 ppm downfield shift at the C8 position caused by the inductive pull of the chlorine atom. Because the molecule is entirely devoid of ring protons, standard 1D techniques must be heavily augmented by optimized HMBC workflows. By maintaining strictly anhydrous conditions and utilizing the "assignment by elimination" strategy for C2, researchers can achieve highly trustworthy, self-validating structural elucidations.

References

  • Prebiotic Nucleoside Synthesis: The Selectivity of Simplicity Source: LMU München (Florian Michael Kruse, 2021) URL:[Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine Source: BYU ScholarsArchive URL:[Link]

  • Synthesis and Characterization of Glycosides Source: Springer (Marco Brito-Arias) URL:[Link]

Safety Operating Guide

2,8-Dichloro-1H-adenine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Waste Management Protocol for 2,8-Dichloro-1H-adenine

Executive Summary

In pharmaceutical synthesis and drug development, This compound (CAS: 2914-09-2) serves as a critical, highly functionalized intermediate, most notably in the synthesis of antineoplastic nucleoside analogs such as cladribine[1],[2]. As a Senior Application Scientist, I emphasize that disposing of this compound requires managing two distinct hazard profiles simultaneously: the potent biological mimicry of the purine scaffold and the high thermal oxidation stability (TOS) of its carbon-chlorine bonds.

This guide provides drug development professionals with a self-validating, RCRA-compliant operational framework for the safe handling, segregation, and thermal destruction of this compound waste streams[3].

Mechanistic Hazard Profile: The Causality of Disposal Protocols

To execute a safe disposal strategy, laboratory personnel must understand why standard biological or general organic waste streams are insufficient for this compound.

  • Biological Activity (The Purine Scaffold): this compound is an antimetabolite precursor. Because it structurally mimics natural cellular purines, accidental inhalation of aerosolized dust can lead to unintended biological interactions, including the suppression of polynucleotide biosynthesis[2]. Therefore, all solid waste protocols must prioritize strict dust suppression.

  • Halogenated Thermostability (The Chlorine Substituents): The molecule contains two stable C-Cl bonds[1]. If incinerated at standard municipal waste temperatures (below 850°C), the incomplete combustion of these chlorinated organics leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4]. Consequently, this chemical must be strictly segregated as Halogenated Organic Waste to ensure it is routed to specialized high-temperature rotary kilns equipped with caustic scrubbers[5].

Quantitative Waste Segregation Parameters

To ensure compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the downstream thermal destruction of this compound must meet strict quantitative parameters[5],[3]. The table below summarizes the required conditions for the receiving incineration facility.

ParameterRegulatory Standard / ValueMechanistic Rationale
Destruction & Removal Efficiency (DRE)

99.99%
Ensures complete molecular fragmentation of the bioactive purine ring, preventing environmental release[5].
Combustion Temperature 1100°C – 1200°CHigh thermal energy is required to break stable C-Cl bonds and prevent the thermodynamic formation of PCDD/PCDF byproducts[4].
Exhaust Gas Residence Time

2.0 seconds
Provides sufficient time at peak temperature to ensure complete oxidation of all organic particulate matter[4].
HCl Scrubbing Efficiency

99.0%
Neutralizes the corrosive hydrogen chloride (HCl) gas generated during the combustion of the chlorine substituents[5].
Dioxin Emission Limit < 0.1 ng I-TEQ/Nm³Confirms that the high-temperature and rapid-quench systems have successfully prevented dioxin reformation in the exhaust[4].

Standard Operating Procedures (SOP): Step-by-Step Disposal

The following protocols are designed as self-validating systems. Each workflow includes a verification step to ensure the procedure has been executed without compromising laboratory safety.

Protocol A: Solid Waste & Unused Reagent Disposal

Applies to expired batches, contaminated weighing paper, and desiccated reaction residues.

  • Containment: Transfer solid this compound into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Use anti-static, non-sparking spatulas to prevent the aerosolization of the fine powder.

  • Primary Packaging: Seal the HDPE container and place it within a secondary containment bin to prevent accidental rupture during transit.

  • Labeling: Affix a red hazardous waste tag. Explicitly label the container as: "Hazardous Waste - Halogenated Organic Solid (Contains this compound, CAS 2914-09-2)."

  • Validation Step: Before transferring the container to the central waste accumulation area, wipe the exterior of the sealed container with a damp Kimwipe. Inspect the wipe under a 254 nm UV lamp; the absence of dark, UV-quenching spots confirms the exterior is free of purine contamination.

Protocol B: Liquid Waste (Reaction Mixtures & Solvents)

Applies to mother liquors, chromatography fractions, and halogenated solvent mixtures.

  • Strict Segregation: Funnel the liquid waste into a designated "Halogenated Solvent Waste" carboy (PTFE or HDPE). Never mix this stream with non-halogenated waste; doing so forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and logistical hazards.

  • Neutralization: this compound is often utilized in acidic or basic coupling reactions. Ensure the waste mixture is neutralized prior to sealing.

  • Validation Step: Extract a 1 mL aliquot of the final liquid waste mixture and test it with universal pH indicator paper. A stable pH between 6.0 and 8.0 confirms that residual reactive byproducts have been neutralized, eliminating the risk of exothermic off-gassing and catastrophic container pressurization during storage.

Protocol C: Acute Spill Response

Applies to accidental benchtop or floor spills of the raw active pharmaceutical intermediate (API).

  • Evacuation & PPE: Halt work immediately. Don a P100 particulate respirator, double nitrile gloves, and splash-proof safety goggles.

  • Dust Suppression (Critical): Do NOT dry-sweep the powder. Lightly mist the spilled this compound with a compatible, non-reactive solvent (e.g., isopropanol) to collapse the dust cloud and bind the particulate matter.

  • Collection: Use a disposable plastic scoop to transfer the dampened slurry into a hazardous waste bag.

  • Decontamination: Wash the spill perimeter with a mild alkaline detergent solution to lift any microscopic halogenated residues. Collect all wash water into the Halogenated Liquid Waste carboy.

  • Validation Step: Scan the decontaminated benchtop area with a handheld 254 nm UV lamp. This compound strongly absorbs UV light; a uniform reflection from the benchtop with no dark quenching spots validates that the decontamination is complete.

Waste Management Pathway Visualization

The following diagram illustrates the strict logistical pathway required to safely transition this compound from the laboratory bench to final thermal destruction.

WastePathway Source This compound Waste Generation Solid Solid Waste (Powder/Spills) Source->Solid Liquid Liquid Waste (Reaction Mixtures) Source->Liquid Segregation RCRA Halogenated Waste Segregation Solid->Segregation Sealed Containers Liquid->Segregation Halogenated Solvents Incinerator High-Temp Incineration (1100°C - 1200°C) Segregation->Incinerator EPA DRE 99.99% Scrubber Caustic Scrubber (HCl Neutralization) Incinerator->Scrubber Exhaust Gas (HCl) Exhaust Clean Exhaust (<0.1 ng I-TEQ/Nm³ Dioxins) Scrubber->Exhaust Neutralized

Figure 1: RCRA-compliant disposal and incineration pathway for this compound waste.

References

  • National Institutes of Health (PubChem). "this compound | C5H3Cl2N5 | CID 76202". Available at:[Link][1]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at:[Link][5]

  • Stockholm Convention. "Guidelines on Best Environmental Practices for Waste Incinerators - Toolkit". Available at:[Link][4]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". Available at:[Link][3]

  • ResearchGate. "Regiospecific and Highly Stereoselective Coupling... Improved Synthesis of Cladribine". Available at:[Link][2]

Sources

Personal protective equipment for handling 2,8-Dichloro-1H-adenine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2239-68-1 | Formula: C5H3Cl2N5 | Mol. Weight: 204.02 g/mol

Executive Safety Assessment

Current Status: Active Research Chemical Primary Risk Vector: Inhalation (Dust) & Transdermal (Solution)

As a Senior Application Scientist, I must clarify a critical misconception: The safety profile of 2,8-Dichloro-1H-adenine changes drastically between its solid state and its solvated state.

While the dry powder presents a mechanical inhalation hazard typical of purine analogs, the moment this compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, it becomes a high-risk transdermal threat. Solvents like DMSO effectively "ferry" the chlorinated purine through the dermal barrier, potentially delivering a toxic dose directly into the bloodstream.

This guide prioritizes the Solvation Vector —the specific moment the compound enters solution—as the critical control point.

Hazard & Risk Profile

Data synthesized from GHS classifications and structural analog analysis.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Cat 3/4 (Oral) Harmful or Toxic if swallowed.[1] Do not touch face/mouth after handling.
Skin Irritation Cat 2 Causes skin irritation. Redness/inflammation upon contact.
Eye Irritation Cat 2A Causes serious eye irritation. Dust is abrasive and chemically reactive.
STOT - SE Cat 3 May cause respiratory irritation.[2] Dust control is mandatory.
Sensitization SuspectedPurine analogs can act as sensitizers. Minimize repeated exposure.[3]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. Use this task-based matrix to select the correct barrier.

Protective LayerTask A: Weighing / Dry Handling Task B: Solubilization (DMSO/DMF)
Hand Protection Double Nitrile (Standard 4-5 mil).Change outer pair immediately if contaminated.High-Breakthrough Nitrile (>6 mil) or Laminate (Silver Shield) .Note: Thin nitrile degrades rapidly in DMF.
Eye Protection Safety Glasses with side shields.(Minimum ANSI Z87.1)Chemical Splash Goggles .Required if working with volumes >10mL or vortexing.
Respiratory Fume Hood (Face velocity 80-100 fpm).If hood unavailable: N95/P100 (Last resort).Fume Hood (Mandatory).Solvent vapors carry compound particles.
Body Defense Lab Coat (Buttoned, wrist cuffs).Long pants, closed-toe shoes.Lab Coat + Chemical Apron .If handling large stock solutions (>100mL).
The "Glove Permeation" Rule

When dissolving this compound in DMSO :

  • Standard Nitrile (4 mil): Breakthrough time is often <15 minutes for pure DMSO.

  • Thick Nitrile (>8 mil): Breakthrough time extends to >4 hours.

  • Protocol: If you splash DMSO solution on standard gloves, doff and replace immediately . Do not wait.

Operational Workflow: The "Zero-Static" Protocol

This compound is a fine crystalline powder prone to static charge. Static can cause the powder to "jump" off spatulas, creating an invisible contamination zone.

Phase 1: Engineering Setup
  • Verify Airflow: Ensure Fume Hood is operational.

  • Static Neutralization: If available, use an ionizing fan or antistatic gun inside the hood.

  • Surface Prep: Line the work surface with a plastic-backed absorbent pad (absorbent side up) to capture fugitive dust.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vial (scintillation vial or volumetric flask) on the balance and tare before opening the chemical container.

  • The "Draft Block": If your balance is outside the hood (not recommended), use a draft shield. If inside, minimize sash movement.

  • Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination.

  • Seal: Cap the receiving vial tightly before removing it from the balance.

Phase 3: Solubilization (The Critical Risk)
  • Solvent Addition: Add DMSO/DMF slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Ensure the cap is sealed. Vortex in short bursts.

    • Safety Check: Invert the vial onto a paper towel before vortexing to check for leaks.

  • Labeling: Mark the vial clearly: "TOXIC - DMSO SOLN" .

Visual Workflow (DOT Diagram)

G cluster_prep Phase 1: Preparation cluster_weigh Phase 2: Weighing (Dust Hazard) cluster_solv Phase 3: Solubilization (Permeation Hazard) start START: Handling this compound check_hood Verify Fume Hood (Face Velocity >80 fpm) start->check_hood don_ppe Don PPE: Double Nitrile Gloves + Lab Coat check_hood->don_ppe prep_surface Line Surface with Absorbent Pads don_ppe->prep_surface static_ctrl Neutralize Static (Ionizer/Antistatic Gun) prep_surface->static_ctrl weighing Weigh into Pre-Tared Vial static_ctrl->weighing cap_vial Seal Vial Immediately weighing->cap_vial add_solvent Add Solvent (DMSO/DMF) cap_vial->add_solvent leak_check Invert Test (Leak Check) add_solvent->leak_check vortex Vortex (Short Bursts) leak_check->vortex waste Disposal: Halogenated Organic Waste vortex->waste

Caption: Operational workflow emphasizing the transition from dust hazard (Weighing) to permeation hazard (Solubilization).

Emergency Response & Disposal

Accidental Release Measures
  • Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill (DMSO/DMF):

    • Evacuate the immediate area if the spill is >50mL.

    • Absorb with vermiculite or spill pads.

    • Double Glove (Silver Shield or thick Nitrile) before touching the absorbent.

    • Clean area with soap and water; do not use ethanol initially (enhances skin penetration of residue).

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or acids.

  • Labeling: Must list "this compound" and the solvent name explicitly.

References

  • University of North Carolina (UNC) at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dichloro-1H-adenine
Reactant of Route 2
Reactant of Route 2
2,8-Dichloro-1H-adenine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.